molecular formula C11H14N4O4 B15570008 Doxofylline-d6

Doxofylline-d6

Numéro de catalogue: B15570008
Poids moléculaire: 272.29 g/mol
Clé InChI: HWXIGFIVGWUZAO-WFGJKAKNSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Doxofylline-d6 is a useful research compound. Its molecular formula is C11H14N4O4 and its molecular weight is 272.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C11H14N4O4

Poids moléculaire

272.29 g/mol

Nom IUPAC

7-(1,3-dioxolan-2-ylmethyl)-1,3-bis(trideuteriomethyl)purine-2,6-dione

InChI

InChI=1S/C11H14N4O4/c1-13-9-8(10(16)14(2)11(13)17)15(6-12-9)5-7-18-3-4-19-7/h6-7H,3-5H2,1-2H3/i1D3,2D3

Clé InChI

HWXIGFIVGWUZAO-WFGJKAKNSA-N

Origine du produit

United States

Foundational & Exploratory

Synthesis and Isotopic Labeling of Doxofylline-d6: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Doxofylline-d6. This compound serves as a crucial internal standard for the quantitative analysis of Doxofylline in biological matrices, ensuring accuracy and precision in pharmacokinetic and metabolic studies.[1] The use of stable isotope-labeled internal standards like this compound is considered the gold standard in bioanalytical method development, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assays.[2][3]

Introduction to Doxofylline and its Deuterated Analog

Doxofylline is a methylxanthine derivative used as a bronchodilator for treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[2][4] Unlike other xanthines, it exhibits a more favorable safety profile, primarily due to a lower affinity for adenosine (B11128) A1 and A2 receptors, which reduces the risk of adverse cardiovascular and central nervous system effects.[5][6]

This compound is a deuterated form of Doxofylline, where six hydrogen atoms have been replaced by deuterium (B1214612) atoms.[7] This isotopic labeling provides a mass shift that allows it to be distinguished from the unlabeled drug by a mass spectrometer, while maintaining nearly identical physicochemical properties.[2][8] This characteristic is essential for its role as an internal standard, as it co-elutes with the analyte and experiences similar effects during sample extraction and ionization, thereby correcting for variability and improving analytical accuracy.[2] The six deuterium atoms are located on the two N-methyl groups of the xanthine (B1682287) core.

Synthesis of this compound

The general synthetic strategy for this compound involves the N-alkylation of 1,3-dimethyl-d6-1H-purine-2,6(3H,7H)-dione (Theophylline-d6) with a suitable electrophile, such as 2-(bromomethyl)-1,3-dioxolane. This process is a nucleophilic substitution reaction.[9]

This compound Synthesis Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions Theophylline_d6 Theophylline-d6 (1,3-dimethyl-d6-purine-2,6-dione) Doxofylline_d6 This compound Theophylline_d6->Doxofylline_d6 Nucleophilic Substitution Bromo_reagent 2-(Bromomethyl)-1,3-dioxolane Bromo_reagent->Doxofylline_d6 Base Base (e.g., K₂CO₃, NaOH) Base->Doxofylline_d6 Solvent Solvent (e.g., DMF, Acetone) Solvent->Doxofylline_d6 Bioanalytical Workflow Start Plasma Sample (Calibrator, QC, or Unknown) Spike Spike with this compound (Internal Standard) Start->Spike Precipitate Protein Precipitation (e.g., add Acetonitrile) Spike->Precipitate Vortex Vortex to Mix Precipitate->Vortex Centrifuge Centrifuge to Pellet Protein Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Analyze Inject into UPLC-MS/MS System Supernatant->Analyze Quantify Data Analysis (Peak Area Ratio of Doxofylline / this compound) Analyze->Quantify Internal Standard Principle cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Analyte Analyte (Doxofylline) in Biological Matrix Extraction Co-Extraction Analyte->Extraction IS Internal Standard (this compound) (Known Amount) IS->Extraction Ratio Calculate Peak Area Ratio (Analyte / IS) IS->Ratio Corrects for variability in extraction, injection, and ionization Chromatography Co-Elution from LC Column Extraction->Chromatography Ionization Co-Ionization in MS Source Chromatography->Ionization Detection Separate Detection by Mass (m/z 267.1 vs 273.1) Ionization->Detection Detection->Ratio Result Accurate Concentration of Analyte Ratio->Result

References

Doxofylline-d6 for In Vivo Stable Isotope Labeling Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of Doxofylline-d6 in in vivo stable isotope labeling studies. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource, detailing experimental protocols, data presentation, and the underlying scientific principles.

Introduction to Doxofylline (B1670904) and Stable Isotope Labeling

Doxofylline is a methylxanthine derivative used as a bronchodilator for treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1] Its mechanism of action is primarily attributed to the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE4, which leads to an increase in cyclic adenosine (B11128) monophosphate (cAMP) and subsequent relaxation of bronchial smooth muscle.[2] Unlike other xanthines like theophylline, doxofylline exhibits a better safety profile due to its reduced affinity for adenosine A1 and A2 receptors.[3][4]

Stable isotope labeling is a powerful technique used in pharmacokinetic and metabolic research. By replacing certain atoms in a drug molecule with their heavier, non-radioactive isotopes (e.g., replacing hydrogen with deuterium), researchers can trace the drug's absorption, distribution, metabolism, and excretion (ADME) in vivo. This compound, a deuterated analog of Doxofylline, serves as a valuable tool in such studies, often utilized as an internal standard for quantitative bioanalysis due to its similar physicochemical properties to the parent drug.[1][5] The use of stable isotope-labeled compounds like this compound is considered the gold standard in LC-MS bioanalysis for its ability to provide high accuracy and precision.[5]

Quantitative Data Summary

The following tables summarize key quantitative data related to the bioanalysis and pharmacokinetics of Doxofylline.

Table 1: Bioanalytical Method Parameters for Doxofylline Quantification using this compound

ParameterValueReference
Analytical MethodLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[1][6]
Internal StandardThis compound[1][6]
Linear Range of Detection20.0 to 16,000 ng/mL[7]
Intra-batch Precision1.3% to 9.0%[7]
Inter-batch Precision2.2% to 7.0%[7]
Intra-batch Accuracy-8.0% to 2.5%[7]
Inter-batch Accuracy-5.8% to 0.8%[7]
MRM Transition (Doxofylline)m/z 267.0 → 181.0[6][7]
MRM Transition (this compound)m/z 273.0 → 181.0 (Predicted)[6]

Table 2: Pharmacokinetic Properties of Doxofylline

ParameterValueConditionReference
Elimination Half-Life1.83 ± 0.37 hSingle intravenous dose (100 mg)[8][9]
Elimination Half-Life7.01 ± 0.80 hOral administration (400 mg twice daily for 5 days)[8][9]
Elimination Half-Life (long-term)8-10 hoursLong-term treatment[3]
Peak Serum Concentration (Cmax)15.21 ± 1.73 µg/mlAfter oral administration[8]
Time to Peak Concentration (Tmax)1.19 ± 0.19 hoursOral administration (400 mg twice daily for 5 days)[9]
Absolute Bioavailability~62.6%Oral administration[3]
Volume of Distribution~1 L/kgIntravenous administration[3]
Plasma Protein Binding~48%at pH 7.4[3][9]
MetabolismExtensively in the liver (~90%)-[3][10]
Excretion<4% as unchanged drug in urineOral administration[3][9]

Experimental Protocols

Bioanalytical Method for Doxofylline Quantification in Human Plasma

This protocol outlines a validated UPLC-MS/MS method for the determination of doxofylline in human plasma using this compound as an internal standard.[7]

Materials and Reagents:

Preparation of Solutions:

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Doxofylline and this compound in methanol to prepare individual primary stock solutions.[6]

  • Working Standard Solutions: Prepare serial dilutions of the Doxofylline stock solution with a 50:50 mixture of acetonitrile and water to create working standard solutions for the calibration curve.[6]

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with the same diluent.[6]

  • Calibration Curve Standards and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration curve standards and QC samples at low, medium, and high concentrations.[6]

Sample Preparation (Protein Precipitation):

  • Pipette 50 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.[6]

  • Add 200 µL of the internal standard working solution in acetonitrile.[6]

  • Vortex the mixture for 1 minute to precipitate proteins.[6]

  • Centrifuge at 13,000 rpm for 10 minutes.[6]

  • Transfer the supernatant to a clean tube or a 96-well plate.[6]

  • Inject a portion of the supernatant into the LC-MS/MS system.[6]

LC-MS/MS Conditions:

  • Column: Kinetex-C18 (50 x 2.1 mm, 5 µm) or equivalent.[7][11]

  • Mobile Phase A: 0.3% Formic Acid in Water.[7][11]

  • Mobile Phase B: 90% Acetonitrile with 0.3% Formic Acid.[7][11]

  • Gradient Elution: A suitable gradient program should be developed to ensure adequate separation. A total runtime of 2.6 minutes has been reported.[7]

  • Ionization: Electrospray Ionization (ESI), Positive mode.[6]

  • Scan Type: Multiple Reaction Monitoring (MRM).[6]

In Vivo Study Design for Pharmacokinetic Assessment

The following is a general workflow for an in vivo study to assess the pharmacokinetics of Doxofylline using this compound as a tracer. This approach can be adapted to investigate how deuteration affects the metabolic profile.

G cluster_preclinical Preclinical Phase cluster_analytical Analytical Phase cluster_data Data Analysis animal_model Select Animal Model (e.g., mice, minipigs) dose_admin Administer this compound (Oral or IV) animal_model->dose_admin blood_sampling Collect Blood Samples at Predetermined Time Points dose_admin->blood_sampling plasma_extraction Plasma Extraction and Protein Precipitation blood_sampling->plasma_extraction lcms_analysis UPLC-MS/MS Analysis of This compound and Metabolites plasma_extraction->lcms_analysis pk_modeling Pharmacokinetic Modeling (e.g., Cmax, Tmax, AUC, Half-life) lcms_analysis->pk_modeling metabolite_profiling Metabolite Identification and Quantification lcms_analysis->metabolite_profiling report Generate Study Report pk_modeling->report metabolite_profiling->report

In Vivo Pharmacokinetic Study Workflow.

Signaling Pathways and Mechanisms of Action

Doxofylline exerts its therapeutic effects through multiple mechanisms, primarily centered around the inhibition of phosphodiesterase and its interaction with various receptors.

Doxofylline's Primary Mechanism of Action

The primary mechanism of action of Doxofylline involves the inhibition of phosphodiesterase (PDE), particularly PDE4, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[2] This rise in cAMP activates protein kinase A (PKA), which in turn leads to the relaxation of airway smooth muscles, resulting in bronchodilation.

Doxofylline Doxofylline PDE4 Phosphodiesterase 4 (PDE4) Doxofylline->PDE4 Inhibits cAMP cAMP PDE4->cAMP Breaks down PKA Protein Kinase A (PKA) cAMP->PKA Activates SmoothMuscle Airway Smooth Muscle Relaxation PKA->SmoothMuscle Promotes Bronchodilation Bronchodilation SmoothMuscle->Bronchodilation cluster_doxo Doxofylline cluster_effects Cellular Effects cluster_outcomes Physiological Outcomes Doxofylline Doxofylline ImmuneCells Immune Cells (e.g., Mast cells, Eosinophils) Doxofylline->ImmuneCells Modulates Activity InflammatoryMediators Inflammatory Mediators (e.g., Thromboxane A2) Doxofylline->InflammatoryMediators Reduces Release Inflammation Reduced Airway Inflammation ImmuneCells->Inflammation InflammatoryMediators->Inflammation

References

Methodological & Application

Application Notes and Protocols for the Use of Doxofylline-d6 as an Internal Standard in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxofylline (B1670904) is a methylxanthine derivative utilized as a bronchodilator for treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] Accurate quantification of Doxofylline in biological matrices is crucial for pharmacokinetic analysis, therapeutic drug monitoring, and bioequivalence studies.[2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for such bioanalytical applications due to its high sensitivity and specificity.[1]

The use of a stable isotope-labeled internal standard (SIL-IS) is a best practice in quantitative LC-MS/MS to ensure accuracy and precision by correcting for variability during sample preparation and analysis.[3][4] Doxofylline-d6, a deuterated analog of Doxofylline, serves as an excellent internal standard because it shares identical physicochemical properties with the analyte, ensuring similar extraction recovery and ionization efficiency.[1][5] Its distinct mass allows for separate detection by the mass spectrometer, enabling reliable quantification.[1]

This document provides detailed application notes and protocols for the use of this compound as an internal standard for the quantification of Doxofylline in human plasma by LC-MS/MS. While specific published data for this compound is limited, the methodologies presented are based on validated methods for the analogous Doxofylline-d4 internal standard and established principles of bioanalysis.[2][5]

Principle of an Internal Standard in LC-MS/MS

The core principle of using a stable isotope-labeled internal standard like this compound involves adding a known quantity of the IS to all samples, including calibration standards, quality control (QC) samples, and unknown study samples, at the beginning of the sample preparation process.[1] The analyte (Doxofylline) and the IS are co-extracted and analyzed simultaneously. Quantification is based on the ratio of the peak area of the analyte to the peak area of the IS. This ratio corrects for potential losses during sample processing and variations in instrument response.[4]

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification Plasma_Sample Plasma Sample (containing Doxofylline) Add_IS Addition of This compound (IS) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Injection Injection into LC-MS/MS Supernatant_Transfer->Injection Chromatographic_Separation Chromatographic Separation Injection->Chromatographic_Separation Mass_Spectrometric_Detection Mass Spectrometric Detection (MRM) Chromatographic_Separation->Mass_Spectrometric_Detection Data_Processing Data Processing (Peak Area Ratio) Mass_Spectrometric_Detection->Data_Processing Concentration_Determination Concentration Determination Data_Processing->Concentration_Determination

Experimental workflow for Doxofylline quantification.

Experimental Protocols

The following protocols are adapted from validated methods for Doxofylline analysis and are suitable for a pharmacokinetic study using this compound as the internal standard.[2][6][7]

Materials and Reagents
  • Doxofylline reference standard

  • This compound internal standard

  • HPLC or UPLC grade acetonitrile (B52724) and methanol (B129727)

  • Formic acid, analytical grade

  • Ultrapure water

  • Drug-free human plasma

Instrumentation
  • A UPLC system coupled with a triple quadrupole mass spectrometer is recommended.[6]

  • Analytical Column: C18 reverse-phase column (e.g., Kinetex EVO C18, 50 x 2.1 mm, 5 µm).[2][6]

Preparation of Standard Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Doxofylline and this compound in methanol to prepare individual primary stock solutions.[2][6]

  • Working Standard Solutions: Prepare serial dilutions of the Doxofylline primary stock solution with a 50:50 mixture of acetonitrile and water to create working standard solutions for the calibration curve.[6]

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with the same diluent.[2][6]

Sample Preparation (Protein Precipitation)
  • Aliquot 100 µL of plasma sample (calibration standard, QC, or study sample) into a 1.5 mL microcentrifuge tube.[1]

  • Add 20 µL of the this compound working solution (100 ng/mL) to each tube and vortex briefly.[1][2]

  • Add 300-400 µL of acetonitrile or methanol to precipitate plasma proteins.[1][2][7]

  • Vortex vigorously for 1 minute.[1][2]

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.[1][7]

  • Transfer the supernatant to a clean tube or a 96-well plate.[1]

  • For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen at 40°C and reconstituted in 100-200 µL of the mobile phase.[2][5][7]

  • Inject an aliquot (e.g., 3-5 µL) into the LC-MS/MS system.[1][2][7]

LC-MS/MS Conditions
ParameterCondition
Chromatographic Conditions
ColumnC18 reverse-phase column (e.g., Kinetex EVO C18, 50 x 2.1 mm, 5 µm)[6][8]
Mobile Phase A0.1% or 0.3% Formic acid in water[2][6]
Mobile Phase BAcetonitrile with 0.1% or 0.3% Formic acid[2][6]
Flow Rate0.3 mL/min[2][7]
Column Temperature35-40°C[2][7]
Injection Volume3-5 µL[2][7]
Mass Spectrometric Conditions
Ionization ModeElectrospray Ionization (ESI), Positive[6]
Scan TypeMultiple Reaction Monitoring (MRM)[6]
MRM TransitionsDoxofylline: m/z 267.0 → 181.0[6][8]this compound: m/z 273.0 → 181.0 (Predicted)[6]
Ion Source Temperature500°C[6]
Ion Spray Voltage5500 V[6]

Quantitative Data and Method Validation

A full method validation should be performed according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance for Industry).[1] The following tables summarize key validation parameters from a validated UPLC-MS/MS method for Doxofylline using a deuterated internal standard (Doxofylline-d4), which are expected to be similar for a method using this compound.[8][9]

Linearity
AnalyteRange (ng/mL)Correlation Coefficient (r²)
Doxofylline20.0 - 16,000> 0.99
Data adapted from a study using Doxofylline-d4 as the internal standard.[8][9]
Precision and Accuracy
QC LevelConcentration (ng/mL)Intra-batch Precision (%CV)Intra-batch Accuracy (%)Inter-batch Precision (%CV)Inter-batch Accuracy (%)
LLOQ20.09.0-8.0 to 2.57.0-5.8 to 0.8
Low QC601.3-8.0 to 2.52.2-5.8 to 0.8
Medium QC8002.5-8.0 to 2.53.5-5.8 to 0.8
High QC12,0001.8-8.0 to 2.52.8-5.8 to 0.8
Data adapted from a study using Doxofylline-d4 as the internal standard.[2][8][9]

Doxofylline Signaling Pathway

Doxofylline exerts its bronchodilatory effect primarily through the inhibition of the phosphodiesterase IV (PDE4) enzyme.[6] This inhibition leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn promotes the relaxation of bronchial smooth muscle. Unlike theophylline, Doxofylline has a lower affinity for adenosine A1 and A2 receptors, which is associated with a more favorable safety profile.[7][10]

Doxofylline Doxofylline PDE4 Phosphodiesterase IV (PDE4) Doxofylline->PDE4 Inhibition cAMP cAMP (Increased) PDE4->cAMP Degradation ATP ATP AC Adenylate Cyclase AC->cAMP Conversion PKA Protein Kinase A (Activated) cAMP->PKA Activation Smooth_Muscle_Relaxation Bronchial Smooth Muscle Relaxation PKA->Smooth_Muscle_Relaxation Leads to

Simplified signaling pathway of Doxofylline.

Conclusion

The use of this compound as an internal standard in conjunction with a validated LC-MS/MS method provides a robust, sensitive, and specific approach for the quantification of Doxofylline in biological matrices.[1] This methodology is ideally suited for pharmacokinetic, bioequivalence, and toxicokinetic studies, enabling researchers and drug development professionals to accurately characterize the absorption, distribution, metabolism, and excretion of Doxofylline. The protocols and data presented here serve as a comprehensive guide for the implementation of this analytical technique.

References

Application Notes and Protocols for the Pharmacokinetic Analysis of Doxofylline using Doxofylline-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxofylline (B1670904) is a methylxanthine derivative utilized as a bronchodilator for the management of respiratory conditions such as asthma and Chronic Obstructive Pulmonary Disease (COPD).[1] A thorough understanding of its pharmacokinetic profile is crucial for optimizing dosing strategies to ensure therapeutic effectiveness and safety. The gold standard for the quantitative bioanalysis of drugs in biological matrices is liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, such as Doxofylline-d6, is integral to this methodology. This compound shares the same physicochemical properties as Doxofylline, which ensures analogous extraction recovery and ionization efficiency. However, its increased mass allows for distinct detection by the mass spectrometer. This internal standard effectively corrects for variations during sample preparation and analysis, leading to enhanced accuracy and precision of the analytical method.[2]

Principle of the Method

The fundamental principle of this analytical approach is the addition of a known quantity of the stable isotope-labeled internal standard (this compound) to all samples, including calibration standards, quality control samples, and the unknown study samples, at the initial stage of sample preparation. Both the analyte (Doxofylline) and the internal standard are extracted together and analyzed concurrently by LC-MS/MS. Quantification is achieved by calculating the ratio of the peak area of the analyte to the peak area of the internal standard. This ratio corrects for potential sample loss during processing and compensates for any fluctuations in the instrument's response.

Experimental Protocols

This section details a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of Doxofylline in human plasma, utilizing this compound as the internal standard.

Materials and Reagents

  • Doxofylline reference standard

  • This compound (Internal Standard, IS)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Drug-free human plasma

Instrumentation

  • UPLC System: Waters ACQUITY UPLC or equivalent system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer, such as a Sciex API 4000 or equivalent, equipped with an electrospray ionization (ESI) source.[1]

  • Analytical Column: A Kinetex-C18 column (EVO 100Å, 50 × 2.1 mm, 5 μm) or an equivalent reverse-phase column.[1][3]

Preparation of Standard and Quality Control (QC) Solutions

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Doxofylline and this compound in methanol to prepare individual stock solutions of 1 mg/mL.[1]

  • Working Standard Solutions: Prepare working standard solutions of Doxofylline by performing serial dilutions of the stock solution with a 50:50 (v/v) mixture of methanol and water. These solutions are used to create the calibration curve and QC samples.[1]

  • Internal Standard (IS) Working Solution: Dilute the this compound stock solution with methanol to achieve a final concentration of 100 ng/mL.[1]

Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of human plasma (calibration standard, QC, or study sample) into a microcentrifuge tube.[1]

  • Add 20 µL of the this compound internal standard working solution (100 ng/mL).

  • Add 400 µL of methanol to precipitate the plasma proteins.[1]

  • Vortex the mixture vigorously for 1 minute.[1]

  • Centrifuge the samples at 13,000 rpm for 10 minutes.[1]

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[1]

  • Reconstitute the dried residue in 200 µL of the mobile phase.[1]

  • Inject 3 µL of the reconstituted sample into the UPLC-MS/MS system.[1]

UPLC-MS/MS Analytical Conditions

Chromatographic Conditions

Parameter Condition
Column Kinetex-C18 (EVO 100Å, 50 × 2.1 mm, 5 μm)[3]
Mobile Phase A 0.3% Formic acid in water[3]
Mobile Phase B 90% Acetonitrile with 0.3% Formic acid[3]
Flow Rate 0.3 mL/min
Column Temperature 40°C

| Total Run Time | 2.6 minutes[3] |

Mass Spectrometry Parameters

Parameter Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (Doxofylline) m/z 267.0 → 181.0[2][3]
MRM Transition (this compound) m/z 273.0 → 181.1 (Predicted)[2]
Ion Source Temperature 500°C[2]

| Ion Spray Voltage | 5500 V[2] |

Data Presentation: Method Validation and Pharmacokinetic Parameters

Table 1: Summary of Bioanalytical Method Validation Parameters

Parameter Result
Linearity Range 20.0 to 16,000 ng/mL (r² > 0.99)[1][3]
Intra-batch Precision (%CV) 1.3% to 9.0%[3]
Inter-batch Precision (%CV) 2.2% to 7.0%[3]
Intra-batch Accuracy (%) -8.0% to 2.5% deviation[3]
Inter-batch Accuracy (%) -5.8% to 0.8% deviation[3]
Mean Recovery (Doxofylline) 93.46% (from DBS)[4]
Mean Recovery (Internal Standard) 98.0%[1]

| Matrix Effect | Negligible, with a calculated matrix factor close to 1.0[1] |

Table 2: Pharmacokinetic Parameters of Doxofylline in Humans

Parameter Intravenous Administration (100 mg) Oral Administration (400 mg)
Cmax (Maximum Plasma Concentration) N/A 15.21 ± 1.73 µg/mL[5][6]
Tmax (Time to Cmax) N/A 1.19 ± 0.19 hours
t½ (Elimination Half-life) 1.83 ± 0.37 hours[5] 7.01 ± 0.80 hours[5][6]
AUC₀-t (Area Under the Curve) 31.06 ± 6.29 µg·h/mL N/A
Vd (Volume of Distribution) 26.53 ± 11.77 L ~1 L/kg

| CL (Clearance) | 23.64 ± 5.02 L/h | 555.2 ± 180.6 mL/min |

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data_processing Data Processing plasma_sample 100 µL Human Plasma Sample add_is Add 20 µL this compound (IS) plasma_sample->add_is protein_precipitation Add 400 µL Methanol add_is->protein_precipitation vortex Vortex for 1 min protein_precipitation->vortex centrifuge Centrifuge at 13,000 rpm vortex->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer evaporation Evaporate to Dryness supernatant_transfer->evaporation reconstitution Reconstitute in 200 µL Mobile Phase evaporation->reconstitution injection Inject 3 µL into UPLC-MS/MS reconstitution->injection chromatography Chromatographic Separation (Kinetex-C18 Column) injection->chromatography detection Mass Spectrometric Detection (ESI+, MRM) chromatography->detection peak_integration Peak Area Integration detection->peak_integration ratio_calculation Calculate Peak Area Ratio (Doxofylline / this compound) peak_integration->ratio_calculation quantification Quantify Doxofylline Concentration ratio_calculation->quantification pk_analysis Pharmacokinetic Analysis quantification->pk_analysis

Caption: Experimental workflow for Doxofylline pharmacokinetic analysis.

Conclusion

The utilization of this compound as an internal standard in conjunction with a validated UPLC-MS/MS method offers a robust, sensitive, and specific approach for the quantification of Doxofylline in biological matrices. This methodology is highly suitable for pharmacokinetic, bioequivalence, and toxicokinetic studies, empowering researchers and drug development professionals to accurately characterize the absorption, distribution, metabolism, and excretion of Doxofylline.

References

Application Notes and Protocols for the Bioanalytical Sample Preparation of Doxofylline using Doxofylline-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxofylline (B1670904) is a methylxanthine derivative utilized as a bronchodilator for the management of respiratory conditions such as asthma and Chronic Obstructive Pulmonary Disease (COPD). Accurate and precise quantification of Doxofylline in biological matrices is paramount for pharmacokinetic, bioequivalence, and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as Doxofylline-d6, is the gold standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound possesses nearly identical physicochemical properties to Doxofylline, ensuring similar behavior during sample extraction and ionization, which effectively compensates for variability and leads to highly reliable data.[1]

This document provides detailed application notes and protocols for the preparation of plasma samples for the analysis of Doxofylline using this compound as an internal standard. Three common sample preparation techniques are covered: Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).

Principle of Isotope Dilution Mass Spectrometry

The core principle involves adding a known quantity of the stable isotope-labeled internal standard (this compound) to all samples, including calibration standards, quality control (QC) samples, and unknown study samples, at the beginning of the sample preparation process. The analyte (Doxofylline) and the internal standard are co-extracted and analyzed simultaneously by LC-MS/MS. Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. This ratio corrects for potential losses during sample processing and variations in instrument response, thereby ensuring high accuracy and precision.[2]

Experimental Protocols

Materials and Reagents
  • Doxofylline reference standard

  • This compound internal standard

  • HPLC or UPLC grade acetonitrile (B52724) and methanol (B129727)

  • Formic acid, analytical grade

  • Ultrapure water

  • Drug-free human plasma

  • Solid-Phase Extraction (SPE) C18 cartridges

  • Ethyl acetate

Preparation of Standard and Quality Control (QC) Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh 10 mg of Doxofylline and this compound and dissolve each in 10 mL of methanol to prepare individual stock solutions.[3]

  • Working Standard Solutions: Prepare a series of Doxofylline working solutions by serially diluting the stock solution with a 50:50 (v/v) mixture of methanol and water to achieve the desired concentrations for calibration curve and QC samples.[3]

  • Internal Standard (IS) Working Solution: Dilute the this compound stock solution with methanol to obtain a final concentration of 100 ng/mL.[3]

  • Calibration Curve (CC) and Quality Control (QC) Samples: Prepare CC and QC samples by spiking appropriate amounts of the working standard solutions into drug-free human plasma. A typical calibration curve range for Doxofylline is 20.0 to 16,000 ng/mL.[4] QC samples should be prepared at a minimum of three concentration levels: low, medium, and high.[2]

Protocol 1: Protein Precipitation (PPT)

Protein precipitation is a simple and rapid method for sample cleanup.

Procedure:

  • Pipette 100 µL of human plasma (CC, QC, or study sample) into a 1.5 mL microcentrifuge tube.[3]

  • Add 20 µL of the this compound internal standard working solution (100 ng/mL).[3]

  • Add 400 µL of methanol to precipitate the plasma proteins.[3]

  • Vortex the mixture vigorously for 1 minute.[3]

  • Centrifuge at 13,000-14,000 rpm for 10 minutes.[1][3]

  • Transfer the supernatant to a clean tube.[3]

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[3]

  • Reconstitute the residue in 200 µL of the mobile phase.[3]

  • Inject an aliquot (e.g., 3 µL) of the reconstituted sample into the UPLC-MS/MS system.[3]

Workflow for Protein Precipitation:

cluster_0 Protein Precipitation Workflow plasma 100 µL Plasma Sample add_is Add 20 µL this compound (IS) plasma->add_is add_precipitant Add 400 µL Methanol add_is->add_precipitant vortex1 Vortex (1 min) add_precipitant->vortex1 centrifuge Centrifuge (13,000 rpm, 10 min) vortex1->centrifuge transfer_supernatant Transfer Supernatant centrifuge->transfer_supernatant evaporate Evaporate to Dryness transfer_supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into UPLC-MS/MS reconstitute->inject

Caption: Workflow of the Protein Precipitation method.

Protocol 2: Solid-Phase Extraction (SPE)

SPE provides a cleaner sample extract compared to PPT by selectively isolating the analyte.

Procedure:

  • Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 2 mL of ultrapure water through the cartridge. Do not allow the cartridge to dry out.[2]

  • Sample Loading: Load the plasma sample (pre-treated if necessary, e.g., diluted with buffer) onto the conditioned cartridge at a slow, steady rate.

  • Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.[2]

  • Elution: Elute the Doxofylline and this compound from the cartridge with 1 mL of a strong solvent (e.g., methanol or acetonitrile).[2]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for analysis.

Workflow for Solid-Phase Extraction:

cluster_1 Solid-Phase Extraction Workflow condition Condition C18 Cartridge (Methanol then Water) load Load Plasma Sample condition->load wash Wash with 5% Methanol load->wash elute Elute with Methanol wash->elute evaporate Evaporate Eluate elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into UPLC-MS/MS reconstitute->inject cluster_2 Liquid-Liquid Extraction Workflow plasma 400 µL Plasma Sample + IS add_solvent Add Extraction Solvent (e.g., Ethyl Acetate) plasma->add_solvent vortex Vortex (2 min) add_solvent->vortex centrifuge Centrifuge vortex->centrifuge transfer_organic Transfer Organic Layer centrifuge->transfer_organic evaporate Evaporate to Dryness transfer_organic->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into UPLC-MS/MS reconstitute->inject

References

Application Note: High-Throughput Analysis of Doxofylline and its Deuterated Internal Standard by UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxofylline (B1670904) is a xanthine (B1682287) derivative utilized as a bronchodilator for treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1] Its therapeutic action is primarily attributed to the inhibition of phosphodiesterase (PDE) enzymes, which leads to bronchodilation.[2][3] Unlike other xanthines, doxofylline exhibits a lower affinity for adenosine (B11128) receptors, potentially contributing to a better safety profile.[4][5]

Accurate and robust quantification of doxofylline in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This application note presents a sensitive and rapid Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of doxofylline in human plasma, employing Doxofylline-d6 as a stable isotope-labeled internal standard.

Quantitative Data Summary

The following tables summarize the key parameters for the UPLC-MS/MS analysis of Doxofylline and this compound.

Table 1: Chromatographic Conditions

ParameterValue
UPLC SystemWaters ACQUITY UPLC or equivalent
Analytical ColumnKinetex-C18, 50 x 2.1 mm, 5 µm
Mobile Phase A0.3% Formic Acid in Water[6]
Mobile Phase B90% Acetonitrile with 0.3% Formic Acid[6]
Flow Rate0.3 mL/min
Column Temperature35°C
Injection Volume3 µL[1]
Total Run Time2.6 minutes[7]

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0 - 0.89010
0.9 - 1.51090
1.6 - 2.01090
2.1 - 2.69010

Table 3: Mass Spectrometer Settings

ParameterValue
Mass SpectrometerTriple quadrupole mass spectrometer with ESI
Ionization ModePositive Electrospray Ionization (ESI+)
Detection ModeMultiple Reaction Monitoring (MRM)
Source Temperature500°C
IonSpray Voltage5500 V

Table 4: MRM Transitions and Compound Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
Doxofylline267.0181.0[7]20025
This compound~273.14[8]181.1[8]20025

Table 5: Method Validation Parameters

ParameterResult
Linearity Range20.0 to 16,000 ng/mL[7][9]
Correlation Coefficient (r²)> 0.99[1]
Intra-batch Precision (%CV)1.3% to 9.0%[7]
Inter-batch Precision (%CV)2.2% to 7.0%[7]
Intra-batch Accuracy (%)-8.0% to 2.5%[7]
Inter-batch Accuracy (%)-5.8% to 0.8%[7]

Experimental Protocols

Preparation of Stock and Working Solutions
  • Doxofylline Stock Solution (1 mg/mL): Accurately weigh 10 mg of doxofylline reference standard and dissolve it in 10 mL of methanol (B129727).[10]

  • This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.[10]

  • Doxofylline Working Solutions: Prepare a series of working solutions by serially diluting the doxofylline stock solution with a 50:50 (v/v) mixture of methanol and water to prepare calibration curve and quality control (QC) samples.[1]

  • This compound Working Solution (Internal Standard, IS): Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.[1][10]

Sample Preparation (Protein Precipitation)
  • Pipette 100 µL of human plasma (calibration standards, QC samples, or unknown samples) into a 1.5 mL microcentrifuge tube.[6][10]

  • Add 20 µL of the 100 ng/mL this compound internal standard working solution to each tube.[10]

  • Add 400 µL of methanol to precipitate the plasma proteins.[6]

  • Vortex the mixture vigorously for 1 minute.[6][8]

  • Centrifuge the samples at 13,000-14,000 rpm for 10 minutes.[1][6]

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.[6][10]

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[1][6]

  • Reconstitute the dried residue in 200 µL of the mobile phase (initial conditions: 90% A, 10% B).[1]

  • Inject 3 µL of the reconstituted sample into the UPLC-MS/MS system.[1]

UPLC-MS/MS Analysis
  • Set up the UPLC-MS/MS system with the conditions specified in Tables 1, 2, and 3.

  • Acquire data using the MRM transitions detailed in Table 4.

  • Quantify doxofylline in the unknown samples by calculating the peak area ratio of doxofylline to this compound and comparing it against the calibration curve.

Visualizations

Doxofylline_Signaling_Pathway cluster_cell Smooth Muscle Cell Doxofylline Doxofylline PDE Phosphodiesterase (PDE) (e.g., PDE2A, PDE4) Doxofylline->PDE Inhibits AdenosineReceptor Adenosine Receptors (A1, A2A) Doxofylline->AdenosineReceptor Low Affinity cAMP cAMP PDE->cAMP Degrades ATP ATP AC Adenylate Cyclase ATP->AC AC->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation

Caption: Mechanism of action of Doxofylline.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Plasma 100 µL Plasma Sample Add_IS Add 20 µL this compound (IS) Plasma->Add_IS Add_MeOH Add 400 µL Methanol Add_IS->Add_MeOH Vortex Vortex 1 min Add_MeOH->Vortex Centrifuge Centrifuge 10 min at 13,000 rpm Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in 200 µL Mobile Phase Evaporate->Reconstitute Inject Inject 3 µL Reconstitute->Inject UPLC UPLC Separation (Kinetex-C18) Inject->UPLC MSMS MS/MS Detection (MRM) UPLC->MSMS Quantification Quantification (Peak Area Ratio vs. Calibration Curve) MSMS->Quantification

Caption: Experimental workflow for Doxofylline analysis.

References

Application Notes and Protocols for the Quantification of Doxofylline and Doxofylline-d6 using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxofylline (B1670904) is a xanthine (B1682287) derivative utilized as a bronchodilator for the management of respiratory conditions such as asthma and Chronic Obstructive Pulmonary Disease (COPD).[1][2] Accurate quantification of Doxofylline in biological matrices is essential for pharmacokinetic analysis, therapeutic drug monitoring, and bioequivalence studies.[1] This document provides detailed application notes and protocols for the quantitative analysis of Doxofylline and its deuterated internal standard, Doxofylline-d6, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary

The following table summarizes the Multiple Reaction Monitoring (MRM) transitions for Doxofylline and its deuterated internal standards, which are critical for their selective and sensitive detection by tandem mass spectrometry.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Notes
Doxofylline267.0181.0[1][2][3][4][5]
Doxofylline-d4271.2181.1[1][3][4][5]
This compound 273.1 181.1 Predicted [2][5]

Experimental Protocols

This section outlines a typical experimental protocol for the quantification of Doxofylline in human plasma using a validated UPLC-MS/MS method.

Materials and Reagents
  • Doxofylline reference standard

  • This compound (Internal Standard, IS)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Human plasma (sourced from a certified blood bank)

Instrumentation
  • UPLC System: Waters ACQUITY UPLC or equivalent[1]

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent) with an electrospray ionization (ESI) source[1]

  • Analytical Column: Kinetex-C18 column (EVO 100Å, 50 × 2.1 mm, 5 μm) or equivalent[1][3]

Preparation of Standard and Quality Control (QC) Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Doxofylline and this compound in methanol to prepare individual stock solutions of 1 mg/mL.[1][2]

  • Working Standard Solutions: Prepare working standard solutions of Doxofylline by serial dilution of the stock solution with a 50:50 (v/v) mixture of methanol and water to create calibration curve and QC samples.[1]

  • Internal Standard (IS) Working Solution: Dilute the this compound stock solution with methanol to obtain a final concentration of 100 ng/mL.[1][2]

Sample Preparation (Protein Precipitation)
  • Pipette 100 µL of human plasma into a microcentrifuge tube.[1]

  • Add 20 µL of the this compound internal standard working solution (100 ng/mL).[2][5]

  • Add 400 µL of methanol to precipitate plasma proteins.[1][5]

  • Vortex the mixture for 1 minute.[1][5]

  • Centrifuge at 13,000 rpm for 10 minutes.[1]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[1][5]

  • Reconstitute the residue in 200 µL of the mobile phase.[1]

  • Inject 3 µL of the reconstituted sample into the UPLC-MS/MS system.[1]

UPLC-MS/MS Conditions
ParameterValue
Chromatographic Conditions
UPLC ColumnKinetex-C18 (50 x 2.1 mm, 5 µm)[3][5]
Mobile Phase A0.3% Formic Acid in Water[2][3][5]
Mobile Phase B90% Acetonitrile with 0.3% Formic Acid[2][3][5]
Flow Rate0.4 mL/min[2][5]
Run TimeApproximately 2.6 minutes[2][3][6]
Mass Spectrometry Conditions
Ionization ModeESI Positive[1][5]
Ion Source Temperature550°C[1]
Collision Gas (CAD)8.00[1]
Detection ModeMultiple Reaction Monitoring (MRM)[1][3][4][5]

Visualizations

Experimental Workflow

The following diagram illustrates the experimental workflow for the quantification of Doxofylline in a biological matrix.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Human Plasma (100 µL) add_is Add this compound IS (20 µL) plasma->add_is add_methanol Add Methanol (400 µL) add_is->add_methanol vortex Vortex (1 min) add_methanol->vortex centrifuge Centrifuge (13,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute injection Inject into UPLC-MS/MS reconstitute->injection separation Chromatographic Separation (C18 Column) injection->separation detection MS/MS Detection (MRM Mode) separation->detection quantification Data Quantification detection->quantification

Experimental workflow for Doxofylline quantification.
Doxofylline Signaling Pathway

Doxofylline primarily exerts its therapeutic effects through the inhibition of phosphodiesterase (PDE) enzymes, leading to bronchodilation and anti-inflammatory actions.[7]

doxofylline_pathway cluster_cell Airway Smooth Muscle Cell Doxofylline Doxofylline PDE Phosphodiesterase (PDE) Doxofylline->PDE Inhibits AdenosineReceptor Adenosine Receptors Doxofylline->AdenosineReceptor Antagonizes cAMP cAMP PDE->cAMP Breaks down PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Inflammation Inflammation AdenosineReceptor->Inflammation Promotes

Simplified signaling pathway of Doxofylline.

References

Development of a Bioanalytical Method for Doxofylline Quantification Using Doxofylline-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Doxofylline is a methylxanthine derivative utilized as a bronchodilator for the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1] Accurate quantification of Doxofylline in biological matrices is paramount for pharmacokinetic (PK) and toxicokinetic (TK) studies to ensure its efficacy and safety. This document provides a detailed protocol for the development and validation of a robust and sensitive bioanalytical method for the determination of Doxofylline in human plasma using a stable isotope-labeled internal standard, Doxofylline-d6, coupled with Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The use of a deuterated internal standard like this compound is crucial for correcting potential variability during sample preparation and analysis, thereby ensuring high accuracy and precision.[1]

Experimental Protocols

Materials and Reagents
  • Doxofylline reference standard

  • This compound (Internal Standard, IS)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Drug-free human plasma

Instrumentation
  • UPLC System: A system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A suitable reversed-phase column, such as a C18 column (e.g., 50 x 2.1 mm, 5 µm).[2]

Preparation of Standard Solutions
  • Doxofylline Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Doxofylline reference standard and dissolve it in 10 mL of methanol.[1]

  • This compound Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of methanol.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions of Doxofylline by serially diluting the stock solution with a 50:50 (v/v) mixture of methanol and water. These solutions will be used to prepare calibration standards and quality control samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50% methanol to a final concentration of 100 ng/mL.[1]

Sample Preparation (Protein Precipitation)

Protein precipitation is a straightforward and effective method for extracting Doxofylline from human plasma.[3]

  • Aliquot 100 µL of human plasma (calibration standard, quality control sample, or study sample) into a 1.5 mL microcentrifuge tube.[1]

  • Add 20 µL of the this compound internal standard working solution (100 ng/mL) to each tube and briefly vortex.[1]

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.[1]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.[1]

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an aliquot (e.g., 5 µL) of the supernatant into the UPLC-MS/MS system.[1]

UPLC-MS/MS Conditions

The following are representative chromatographic and mass spectrometric conditions. Optimization may be required based on the specific instrumentation used.

Table 1: UPLC Parameters

ParameterValue
Column C18 reversed-phase, 50 x 2.1 mm, 5 µm[2]
Mobile Phase A 0.3% Formic Acid in Water[2]
Mobile Phase B 90% Acetonitrile with 0.3% Formic Acid[2]
Flow Rate 0.4 mL/min[4]
Gradient 0-0.5 min: 10% B0.5-1.5 min: Linear gradient to 90% B1.5-2.0 min: Hold at 90% B2.0-2.1 min: Linear gradient to 10% B2.1-2.6 min: Hold at 10% B[2]
Injection Volume 5 µL
Column Temperature 40°C

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[4]
Detection Mode Multiple Reaction Monitoring (MRM)[4]
MRM Transitions Doxofylline: 267.0 → 181.0this compound (Predicted): 273.1 → 181.1[4]

Data Presentation: Method Validation Summary

A full validation of the bioanalytical method should be performed according to regulatory guidelines. The following table summarizes typical acceptance criteria and representative data for key validation parameters.

Table 3: Summary of Bioanalytical Method Validation Parameters

Validation ParameterConcentration LevelsAcceptance CriteriaRepresentative Data
Linearity 20.0 to 16,000 ng/mLCorrelation coefficient (r²) ≥ 0.99r² > 0.995
Intra-batch Precision (%CV) LLOQ, LQC, MQC, HQC≤ 15% (≤ 20% for LLOQ)1.3% to 9.0%[5]
Intra-batch Accuracy (%) LLOQ, LQC, MQC, HQCWithin ±15% (±20% for LLOQ)-8.0% to 2.5%[5]
Inter-batch Precision (%CV) LLOQ, LQC, MQC, HQC≤ 15% (≤ 20% for LLOQ)2.2% to 7.0%[5]
Inter-batch Accuracy (%) LLOQ, LQC, MQC, HQCWithin ±15% (±20% for LLOQ)-5.8% to 0.8%[5]
Recovery (%) LQC, MQC, HQCConsistent, precise, and reproducible> 85%
Matrix Effect LQC, HQCCV of IS-normalized matrix factor ≤ 15%Pass
Stability LQC, HQC% Change within ±15%Stable under tested conditions

LLOQ: Lower Limit of Quantification; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control.

Mandatory Visualization

Doxofylline Mechanism of Action: Signaling Pathway

Doxofylline exerts its bronchodilatory effect primarily through the inhibition of the phosphodiesterase (PDE) enzyme, with a selectivity for the PDE4 isoenzyme.[2] This inhibition leads to an increase in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and inactivates myosin light-chain kinase (MLCK). This cascade of events results in the relaxation of bronchial smooth muscle, leading to bronchodilation.

Doxofylline_Signaling_Pathway cluster_cell Bronchial Smooth Muscle Cell Doxofylline Doxofylline PDE4 Phosphodiesterase 4 (PDE4) Doxofylline->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates ATP ATP AC Adenylyl Cyclase ATP->AC AC->cAMP Converts MLCK_active Active Myosin Light-Chain Kinase (MLCK) PKA->MLCK_active Inactivates by Phosphorylation MLCK_inactive Inactive Myosin Light-Chain Kinase (MLCK-P) MLCK_active->MLCK_inactive Contraction Muscle Contraction MLCK_active->Contraction Promotes Relaxation Muscle Relaxation (Bronchodilation) MLCK_inactive->Relaxation Leads to

Caption: Doxofylline's mechanism of action leading to bronchodilation.

Experimental Workflow

The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of Doxofylline in plasma samples.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_processing Data Processing and Reporting Plasma_Sample Plasma Sample (100 µL) Add_IS Add this compound IS (20 µL) Plasma_Sample->Add_IS Protein_Precipitation Add Acetonitrile (300 µL) Add_IS->Protein_Precipitation Vortex Vortex (1 min) Protein_Precipitation->Vortex Centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) Vortex->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer Injection Inject Supernatant (5 µL) Supernatant_Transfer->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Mass_Spectrometry Mass Spectrometric Detection (MRM Mode) Chromatography->Mass_Spectrometry Data_Acquisition Data Acquisition Mass_Spectrometry->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Concentration_Calculation Concentration Calculation (Analyte/IS Ratio) Peak_Integration->Concentration_Calculation Report_Generation Generate Report Concentration_Calculation->Report_Generation

Caption: Bioanalytical workflow for Doxofylline quantification.

References

Application Notes and Protocols for Doxofylline-d6 in Bioequivalence Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Doxofylline-d6 as an internal standard in bioequivalence studies of Doxofylline (B1670904). The protocols detailed below are based on validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which are the industry standard for the quantitative analysis of drugs in biological matrices.

Introduction

Doxofylline is a methylxanthine derivative used as a bronchodilator for treating respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD).[1] To ensure the therapeutic equivalence of a generic Doxofylline product to a reference product, regulatory agencies require bioequivalence studies. These studies are crucial for demonstrating that the generic drug exhibits a similar rate and extent of absorption as the innovator drug.[2]

A key component of these studies is the accurate quantification of Doxofylline in biological samples, typically human plasma. The use of a stable isotope-labeled internal standard, such as this compound, is essential for achieving high accuracy and precision in LC-MS/MS analysis. This compound compensates for variability during sample preparation and analysis, ensuring reliable results.[3]

Principle of Bioanalytical Method

The quantification of Doxofylline in plasma samples using this compound as an internal standard (IS) relies on the principle of isotope dilution mass spectrometry. The analytical method involves protein precipitation to extract both Doxofylline and this compound from the plasma matrix. The extracted analytes are then separated using ultra-performance liquid chromatography (UPLC) and detected by a tandem mass spectrometer (MS/MS).[3][4] Quantification is achieved by comparing the peak area ratio of the analyte (Doxofylline) to the internal standard (this compound).[3]

Experimental Protocols

The following protocols are adapted from validated UPLC-MS/MS methods for the analysis of Doxofylline in human plasma.[1][3][4]

3.1. Materials and Reagents

  • Doxofylline reference standard

  • This compound internal standard

  • Acetonitrile (HPLC or UPLC grade)

  • Methanol (B129727) (HPLC or UPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (B1210297) (analytical grade)

  • Ultrapure water

  • Drug-free human plasma

3.2. Instrumentation

  • UPLC System: Waters ACQUITY UPLC or equivalent system equipped with a binary solvent delivery system, autosampler, and column oven.[4][5]

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent) with an electrospray ionization (ESI) source.[4]

  • Analytical Column: C18 reverse-phase column (e.g., Kinetex EVO C18, 50 x 2.1 mm, 5 µm).[3][6]

3.3. Preparation of Standard Solutions

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Doxofylline and this compound in methanol to prepare individual stock solutions of 1 mg/mL.[1][4]

  • Working Standard Solutions: Prepare working standard solutions of Doxofylline by serially diluting the stock solution with a 50:50 (v/v) mixture of methanol and water. These solutions are used to prepare calibration curve standards and quality control samples.[4]

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.[1][4]

3.4. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of human plasma (calibration standard, quality control, or study sample) into a microcentrifuge tube.[4][7]

  • Add 20 µL of the this compound internal standard working solution (100 ng/mL).[1]

  • Add 400 µL of methanol to precipitate plasma proteins.[4]

  • Vortex the mixture for 1 minute.[4]

  • Centrifuge at 13,000 rpm for 10 minutes.[3][4]

  • Transfer the supernatant to a clean tube.[4]

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[4][5]

  • Reconstitute the residue in 200 µL of the mobile phase.[4]

  • Inject an aliquot (e.g., 3-5 µL) of the reconstituted sample into the UPLC-MS/MS system.[4][5]

3.5. UPLC-MS/MS Conditions

The following tables summarize the typical chromatographic and mass spectrometric conditions for the analysis of Doxofylline.

Table 1: Chromatographic Conditions

Parameter Condition
Column Kinetex EVO C18 (50 x 2.1 mm, 5 µm)[3][6]
Mobile Phase A 0.1% Formic acid in water[3]
Mobile Phase B Acetonitrile with 0.1% Formic acid[3]
Flow Rate 0.3 mL/min[5]
Column Temperature 40°C[5]
Injection Volume 3-5 µL[4][5]

| Run Time | Approximately 3 minutes[8] |

Table 2: Mass Spectrometric Conditions

Parameter Condition
Ionization Mode Electrospray Ionization (ESI), Positive[3]
Scan Type Multiple Reaction Monitoring (MRM)[3]
MRM Transitions Doxofylline: m/z 267.0 → 181.0[3] this compound: m/z 273.0 → 181.0 (Predicted)[3]
Ion Source Temperature 500 °C[3]
Ion Spray Voltage 5500 V[3]
Curtain Gas 35 psi[3]
Collision Gas 8 psi[3]
Nebulizer Gas (GS1) 50 psi[3]

| Heater Gas (GS2) | 50 psi[3] |

3.6. Method Validation

A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines. Key validation parameters are summarized below.

Table 3: Method Validation Parameters

Parameter Typical Results
Linearity Range 20.0 to 16,000 ng/mL[4][6]
Correlation Coefficient (r²) > 0.99[4]
Intra-batch Precision (%CV) < 9.0%[6]
Inter-batch Precision (%CV) < 7.0%[6]
Intra-batch Accuracy (%) -8.0% to 2.5% deviation[6]
Inter-batch Accuracy (%) -5.8% to 0.8% deviation[6]

| Lower Limit of Quantification (LLOQ) | 1.00 - 20.0 ng/mL[4][6][8] |

Bioequivalence Study Design

A typical bioequivalence study for Doxofylline is a single-dose, open-label, randomized, two-period, crossover study in healthy volunteers under fasting conditions.[9]

4.1. Key Study Parameters

  • Study Population: Healthy adult male and female subjects.

  • Study Design: Single-dose, two-period, two-sequence, crossover design.[9]

  • Treatments:

    • Test Product: Generic Doxofylline tablet.

    • Reference Product: Innovator Doxofylline tablet.

  • Washout Period: A sufficient washout period between the two treatment periods (e.g., at least 48 hours).[9]

  • Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration to characterize the pharmacokinetic profile.

  • Pharmacokinetic Parameters: The primary pharmacokinetic parameters for bioequivalence assessment are Cmax (maximum plasma concentration) and AUC (area under the plasma concentration-time curve).

  • Acceptance Criteria: The 90% confidence interval for the ratio of the geometric means (Test/Reference) of Cmax and AUC must be within the range of 80.00% to 125.00%.[10]

Visualizations

Experimental Workflow for Bioequivalence Study

G cluster_0 Pre-Study Phase cluster_1 Clinical Phase (Crossover Design) cluster_1_1 Period 1 cluster_1_2 Period 2 cluster_2 Bioanalytical Phase cluster_3 Data Analysis Phase Protocol Design Protocol Design Ethics Committee Approval Ethics Committee Approval Protocol Design->Ethics Committee Approval Subject Recruitment & Screening Subject Recruitment & Screening Ethics Committee Approval->Subject Recruitment & Screening Randomization Randomization Subject Recruitment & Screening->Randomization Drug Administration (Test/Reference) Drug Administration (Test/Reference) Randomization->Drug Administration (Test/Reference) Blood Sampling (Serial) Blood Sampling (Serial) Drug Administration (Test/Reference)->Blood Sampling (Serial) Washout Period Washout Period Blood Sampling (Serial)->Washout Period Drug Administration (Reference/Test) Drug Administration (Reference/Test) Washout Period->Drug Administration (Reference/Test) Blood Sampling (Serial) 2 Blood Sampling (Serial) 2 Drug Administration (Reference/Test)->Blood Sampling (Serial) 2 Plasma Separation Plasma Separation Blood Sampling (Serial) 2->Plasma Separation Sample Preparation (with this compound) Sample Preparation (with this compound) Plasma Separation->Sample Preparation (with this compound) LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation (with this compound)->LC-MS/MS Analysis Data Acquisition Data Acquisition LC-MS/MS Analysis->Data Acquisition Pharmacokinetic Analysis (Cmax, AUC) Pharmacokinetic Analysis (Cmax, AUC) Data Acquisition->Pharmacokinetic Analysis (Cmax, AUC) Statistical Analysis (90% CI) Statistical Analysis (90% CI) Pharmacokinetic Analysis (Cmax, AUC)->Statistical Analysis (90% CI) Bioequivalence Conclusion Bioequivalence Conclusion Statistical Analysis (90% CI)->Bioequivalence Conclusion Final Report Final Report Bioequivalence Conclusion->Final Report G Doxofylline Doxofylline PDE4 Phosphodiesterase 4 (PDE4) Doxofylline->PDE4 Inhibits AdenosineReceptor Adenosine Receptors Doxofylline->AdenosineReceptor Antagonizes (weakly) cAMP Cyclic AMP (cAMP) PDE4->cAMP Breaks down PKA Protein Kinase A (PKA) cAMP->PKA Activates Bronchodilation Bronchodilation PKA->Bronchodilation Promotes Inflammation Inflammation PKA->Inflammation Reduces AdenosineReceptor->Inflammation Mediates

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Ion Suppression in Doxofylline LC-MS Method

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting ion suppression in your Doxofylline (B1670904) Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. This guide is designed for researchers, scientists, and drug development professionals to help identify, quantify, and mitigate matrix effects that can compromise the accuracy and sensitivity of your results.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for my Doxofylline analysis?

A1: Ion suppression is a type of matrix effect where molecules co-eluting with Doxofylline from the LC column interfere with its ionization in the mass spectrometer's ion source.[1][2] This interference reduces the number of Doxofylline ions that reach the detector, leading to a lower signal intensity. This can negatively impact the accuracy, precision, and sensitivity of your quantitative analysis.[3][4]

Q2: What are the common causes of ion suppression in a Doxofylline LC-MS method?

A2: Ion suppression can stem from various sources, broadly categorized as endogenous and exogenous.[4][5]

  • Endogenous matrix components: These are substances originating from the biological sample itself, such as salts, proteins, lipids (especially phospholipids), and other small molecules.[1]

  • Exogenous substances: These are introduced during sample collection or preparation. Examples include anticoagulants (e.g., heparin), dosing vehicles, plasticizers from lab consumables, and mobile phase additives like trifluoroacetic acid (TFA).[5][6]

  • High analyte concentration: At high concentrations, Doxofylline can cause self-suppression.[4]

  • Co-eluting metabolites: Metabolites of Doxofylline that have similar chemical properties may elute at or near the same time.[4]

Q3: My Doxofylline peak looks good chromatographically. Can ion suppression still be an issue?

A3: Yes. Even with a sharp, symmetrical peak, co-eluting interferences that are not visible in the chromatogram can still suppress the Doxofylline signal.[2] Tandem mass spectrometry (LC-MS/MS) is highly selective, but it is still susceptible to ion suppression.[7]

Q4: How can I determine if my Doxofylline analysis is affected by ion suppression?

A4: There are two primary experimental methods to assess ion suppression:

  • Post-Column Infusion (PCI): A qualitative technique to identify regions in the chromatogram where ion suppression occurs.[4][7]

  • Post-Extraction Spike Analysis: A quantitative method to determine the extent of ion suppression or enhancement, often referred to as the matrix factor.[5][8]

Q5: What is a stable isotope-labeled (SIL) internal standard, and can it help with ion suppression for Doxofylline?

A5: A stable isotope-labeled internal standard is a version of the analyte (e.g., Doxofylline-d4, Doxofylline-d6) where some atoms have been replaced with their heavier isotopes.[9] Using a SIL-IS is the most effective way to compensate for ion suppression.[1][4] The SIL-IS co-elutes with Doxofylline and experiences the same degree of suppression. Since you quantify using the ratio of the analyte to the IS, the suppressive effects are normalized, leading to more accurate and precise results.[9]

Troubleshooting Guide

If you suspect ion suppression is affecting your Doxofylline assay, follow this systematic troubleshooting workflow.

cluster_0 Step 1: Identify Ion Suppression cluster_1 Step 2: Mitigate Ion Suppression cluster_2 Step 3: Re-evaluate A Perform Post-Column Infusion (PCI) to identify suppression zones B Perform Post-Extraction Spike to quantify matrix effect A->B Confirm & Quantify C Optimize Sample Preparation B->C If suppression is significant D Optimize Chromatographic Conditions C->D F Re-run Post-Extraction Spike C->F E Use a Stable Isotope-Labeled Internal Standard (SIL-IS) D->E D->F E->F G Is Matrix Effect <15%? F->G H Method Ready for Validation G->H Yes I Further Optimization Needed G->I No

Caption: A logical workflow for troubleshooting ion suppression.

Experimental Protocols

Protocol 1: Qualitative Assessment of Ion Suppression by Post-Column Infusion (PCI)

This method helps visualize at which retention times matrix components cause suppression.

  • Setup:

    • Prepare a solution of Doxofylline in the mobile phase at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL).

    • Use a syringe pump to deliver this solution at a constant, low flow rate (e.g., 10 µL/min) into the LC eluent stream.

    • Connect the syringe pump via a T-fitting placed between the analytical column and the MS ion source.

  • Procedure:

    • Equilibrate the system by infusing the Doxofylline solution until a stable baseline signal is observed in your data acquisition software.

    • Inject a blank matrix sample that has undergone your standard sample preparation procedure.

    • Monitor the Doxofylline MRM transition.

  • Analysis:

    • Any significant drop in the baseline signal indicates a region of ion suppression.[7]

    • Compare the retention time of the suppression zone(s) with the retention time of Doxofylline from a standard injection. If they overlap, your analysis is likely affected.

Protocol 2: Quantitative Assessment of Matrix Effect (Post-Extraction Spike)

This experiment quantifies the degree of ion suppression or enhancement by calculating the Matrix Factor (MF).[5]

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike a known amount of Doxofylline into the reconstitution solvent.

    • Set B (Post-Spiked Matrix): Extract at least 6 different lots of blank biological matrix (e.g., plasma). Spike the same amount of Doxofylline into the extracted matrix after the final extraction step.

    • Set C (Pre-Spiked Matrix): Spike the same amount of Doxofylline into the blank matrix before the extraction process begins. (This set is for determining recovery, not the matrix effect itself).

  • Analysis:

    • Inject and analyze all samples.

    • Calculate the peak areas for Doxofylline in each set.

  • Calculations:

    • Matrix Factor (MF): MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)

    • Interpretation of MF:

      • MF = 1: No matrix effect.

      • MF < 1: Ion suppression.

      • MF > 1: Ion enhancement.

    • Recovery (RE): RE = (Mean Peak Area of Set C) / (Mean Peak Area of Set B)

Data Presentation: Strategies to Minimize Ion Suppression

If ion suppression is confirmed, the following strategies can be employed. The goal is to achieve a Matrix Factor as close to 1 as possible, with a coefficient of variation (%CV) of less than 15%.

Table 1: Comparison of Sample Preparation Techniques

TechniquePrincipleExpected Impact on Ion SuppressionTypical Application for Doxofylline
Protein Precipitation (PPT) A simple and fast method where a solvent like acetonitrile (B52724) or methanol (B129727) is added to precipitate proteins.[10]Moderate. Removes proteins, but many other matrix components like phospholipids (B1166683) and salts remain, which can cause significant ion suppression.[3]Commonly used for Doxofylline in human plasma.[11][12]
Liquid-Liquid Extraction (LLE) Separates Doxofylline from the aqueous matrix into an immiscible organic solvent based on its solubility.Good. Generally provides a cleaner extract than PPT, reducing ion suppression.[3]A viable but less common alternative for Doxofylline.
Solid-Phase Extraction (SPE) Uses a solid sorbent to selectively adsorb Doxofylline and wash away interfering matrix components.[1]Excellent. Offers the most effective removal of interfering compounds, significantly minimizing ion suppression.Recommended when PPT results in unacceptable matrix effects.

Table 2: Chromatographic Optimization Strategies

StrategyActionRationale
Modify Gradient Profile A shallower gradient can increase the separation between Doxofylline and interfering peaks.[3]Increases chromatographic resolution.
Change Mobile Phase Switch the organic solvent (e.g., from acetonitrile to methanol) or adjust additives.[3]Alters selectivity, potentially moving Doxofylline away from suppression zones.
Use a Different Column If using a standard C18 column, consider a different stationary phase (e.g., Phenyl-Hexyl, Biphenyl).[4]Provides a different elution order for the analyte and interferences.
Reduce Flow Rate Lowering the flow rate to the nanoliter-per-minute range can reduce signal suppression.[3]Generates smaller, more highly charged droplets that are more tolerant of nonvolatile salts.

Visualization of Key Concepts

cluster_0 Ionization Process cluster_1 Mechanism of Ion Suppression A Doxofylline + Matrix Components (Co-eluting) B ESI Droplet Formation A->B C Solvent Evaporation B->C D Ion Formation (Gas Phase) C->D F Matrix Components Compete for Droplet Surface/Charge C->F Competition G Matrix Increases Droplet Viscosity & Surface Tension C->G Physical Property Change E Analyte Ions to MS Detector D->E H Reduced Ionization Efficiency of Doxofylline F->H G->H H->E Suppresses Signal

Caption: The mechanism of ion suppression in the ESI source.

References

Technical Support Center: Doxofylline-d6 Internal Standard Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Doxofylline-d6 concentration as an internal standard in bioanalytical methods.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the optimization and use of this compound as an internal standard.

Issue Potential Cause Recommended Action
High Variability in Internal Standard (IS) Peak Area Inconsistent sample preparation (e.g., pipetting errors, incomplete protein precipitation).[1]Ensure consistent and precise pipetting techniques. Optimize the protein precipitation step by vortexing thoroughly and ensuring complete protein crashing before centrifugation.[2][3]
Instability of this compound in the sample or reconstitution solvent.Verify the stability of this compound under your experimental conditions (e.g., temperature, pH, light exposure).[4]
Matrix effects leading to ion suppression or enhancement.[5][6]Evaluate matrix effects by comparing the IS response in neat solution versus post-extraction spiked matrix samples. If significant, optimize chromatographic separation to separate this compound from interfering matrix components.
Poor Peak Shape of Internal Standard Suboptimal chromatographic conditions.Optimize the mobile phase composition, gradient, and flow rate to ensure a sharp, symmetrical peak for this compound.[2]
Column degradation or contamination.Use a guard column and ensure proper sample clean-up. If the issue persists, replace the analytical column.
IS Concentration Too High or Too Low Inaccurate preparation of stock or working solutions.Double-check all calculations and ensure accurate weighing and dilutions when preparing this compound solutions.[2][3]
Signal saturation at the detector (too high).Dilute the IS working solution and re-inject. The response should be within the linear range of the detector.
Poor signal-to-noise ratio (too low).Increase the concentration of the IS working solution to ensure a robust and reproducible signal.[5]
Analyte to IS Response Ratio is Inconsistent The internal standard is not effectively compensating for variability.[1]Ensure that the analyte and IS are added to the sample at the same time before any extraction steps.[1] If using a structural analog, consider switching to a stable isotope-labeled IS like this compound for better tracking.[7][8]
Crosstalk between analyte and IS mass transitions.Check for isotopic contributions from the analyte to the IS signal, especially at high analyte concentrations. A mass shift of at least 3 amu, as with this compound, generally minimizes this.[7]

Frequently Asked Questions (FAQs)

1. Why should I use this compound as an internal standard for Doxofylline analysis?

Stable isotope-labeled (SIL) internal standards like this compound are considered the gold standard in quantitative mass spectrometry-based bioanalysis.[7][8] They have nearly identical physicochemical properties to the analyte (Doxofylline), which means they behave similarly during sample preparation, chromatography, and ionization.[7] This co-elution and co-ionization effectively compensates for variability, leading to higher accuracy and precision in your results.[7]

2. What is a good starting concentration for my this compound working solution?

A common starting concentration for a this compound working solution is 100 ng/mL.[2][3] However, this should be optimized for your specific assay and instrumentation.

3. How do I determine the optimal concentration of this compound for my assay?

The optimal concentration should provide a stable and reproducible signal without saturating the detector or interfering with the analyte's measurement. A systematic approach involves:

  • Preparing a series of working solutions: Prepare several concentrations of this compound (e.g., 25, 50, 100, 200, 500 ng/mL).

  • Analyzing in the presence and absence of the analyte: Spike these solutions into blank matrix samples both with and without the analyte at a mid-range concentration.

  • Evaluating the response: The ideal concentration will yield a consistent and robust peak area across all samples, with a signal-to-noise ratio of at least 20:1, and will not show signs of detector saturation.

4. What are the key validation parameters to assess after optimizing the internal standard concentration?

Once you have selected an optimal this compound concentration, you should proceed with method validation according to regulatory guidelines (e.g., FDA or EMA).[2] Key parameters include:

  • Linearity

  • Accuracy and Precision

  • Selectivity and Specificity

  • Matrix Effect

  • Recovery

  • Stability

5. Can I use other compounds as an internal standard for Doxofylline?

While other compounds like Imipramine, Metronidazole, and Caffeine have been used as internal standards for Doxofylline analysis, they are structurally different.[8][9] This means they may not behave identically to Doxofylline during sample processing and analysis, potentially leading to less accurate results. Stable isotope-labeled standards like this compound are highly recommended for robust and reliable bioanalytical methods.[8]

Experimental Protocols

Protocol for Preparation of this compound Stock and Working Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh a known amount of this compound and dissolve it in methanol (B129727) to achieve a final concentration of 1 mg/mL.[2][3]

  • Working Internal Standard Solution (e.g., 100 ng/mL): Serially dilute the primary stock solution with a suitable solvent (e.g., 50:50 methanol:water or acetonitrile) to reach the desired final concentration for spiking into samples.[2][3]

Protocol for Sample Preparation (Protein Precipitation)
  • Pipette a known volume of your sample (e.g., 50 µL of plasma) into a microcentrifuge tube.[2]

  • Add a fixed volume of the internal standard working solution (e.g., 200 µL of 100 ng/mL this compound in acetonitrile).[2]

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.[2][3]

  • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.[2][3]

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for injection into the LC-MS/MS system.[2]

Visualizations

Experimental_Workflow Workflow for Optimizing this compound Concentration cluster_prep Preparation cluster_exp Experimentation cluster_eval Evaluation prep_stock Prepare this compound Stock Solution (1 mg/mL) prep_working Prepare a Series of This compound Working Solutions (e.g., 25-500 ng/mL) prep_stock->prep_working spike_samples Spike Working Solutions into Blank Matrix Samples prep_working->spike_samples analyze_samples Analyze Samples by LC-MS/MS spike_samples->analyze_samples eval_response Evaluate IS Response: - Peak Area Consistency - Signal-to-Noise Ratio - Detector Saturation analyze_samples->eval_response select_optimal Select Optimal Concentration eval_response->select_optimal validation Proceed to Full Method Validation select_optimal->validation

Caption: Workflow for optimizing this compound concentration.

Troubleshooting_Logic Troubleshooting Internal Standard Variability cluster_investigate Investigation Steps cluster_actions Corrective Actions start High IS Response Variability Observed check_prep Review Sample Preparation Technique start->check_prep Inconsistent across samples? check_stability Assess IS Stability in Matrix and Solvent start->check_stability Signal drift over time? check_matrix Evaluate for Matrix Effects start->check_matrix Response differs between neat & matrix? check_instrument Verify LC-MS/MS System Performance start->check_instrument Sudden or random fluctuations? action_prep Refine Pipetting and Extraction Procedures check_prep->action_prep action_stability Adjust Storage/Handling Conditions check_stability->action_stability action_matrix Optimize Chromatography to Separate Interferences check_matrix->action_matrix action_instrument Perform System Maintenance and Calibration check_instrument->action_instrument end Consistent IS Response Achieved action_prep->end action_stability->end action_matrix->end action_instrument->end

References

Technical Support Center: Quantification of Doxofylline-d6 in Urine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the quantification of Doxofylline-d6 in urine samples.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental workflow.

ProblemPotential Cause(s)Recommended Solution(s)
Poor Peak Shape or Tailing for this compound - Inappropriate column chemistry or pH of the mobile phase.- Column degradation or contamination.- Presence of interfering substances in the urine matrix.- Optimize the mobile phase composition and pH. A slightly acidic pH (3-4) often improves peak shape for xanthine (B1682287) derivatives.[1]- Use a guard column to protect the analytical column.- Employ a robust sample preparation method such as solid-phase extraction (SPE) to remove interfering matrix components.
High Variability in this compound Signal - Inconsistent sample preparation (e.g., extraction recovery).[2]- Matrix effects (ion suppression or enhancement).[3]- Instability of the analyte in the urine matrix.- Ensure thorough mixing and consistent execution of the sample preparation protocol.[2]- Evaluate and minimize matrix effects by optimizing sample dilution or using a more effective extraction technique.- Investigate the stability of this compound in urine under different storage conditions (e.g., freeze-thaw cycles, benchtop stability).
Low Signal Intensity or Poor Sensitivity - Suboptimal mass spectrometry (MS) parameters.- Low concentration of this compound in the urine sample.- Inefficient ionization of the analyte.- Optimize MS parameters, including collision energy and ion source settings.- Consider a concentration step in the sample preparation protocol.- Adjust the mobile phase to include additives that enhance ionization, such as formic acid or ammonium (B1175870) acetate (B1210297).
Interference from Doxofylline (B1670904) Metabolites - Co-elution of this compound with its metabolites.- Optimize the chromatographic separation to resolve this compound from its metabolites. This may involve adjusting the gradient, flow rate, or changing the stationary phase.
Inconsistent Internal Standard (IS) Response - Degradation of the internal standard.- Errors in the addition of the internal standard.- The internal standard is not co-eluting with the analyte.- Verify the stability of the this compound stock and working solutions.- Use a calibrated pipette and ensure consistent addition of the IS to all samples, standards, and quality controls.- Ensure that the chromatographic method results in the co-elution of Doxofylline and this compound to effectively compensate for matrix effects.

Frequently Asked Questions (FAQs)

1. Why is the quantification of Doxofylline in urine challenging?

The primary challenge lies in the low concentration of unchanged Doxofylline excreted in urine. Less than 4% of an orally administered dose is excreted unchanged, as the majority of the drug is metabolized in the liver.[2][4][5] This necessitates a highly sensitive analytical method for accurate quantification.

2. What is the role of this compound in the analysis?

This compound is a stable isotope-labeled internal standard (SIL-IS). It is chemically identical to Doxofylline but has a higher mass due to the deuterium (B1214612) atoms. Its use is crucial for accurate quantification as it helps to correct for variability during sample preparation, chromatography, and ionization in the mass spectrometer.[2]

3. What are the major metabolites of Doxofylline found in urine?

The main metabolite of Doxofylline is hydroxyethyltheophylline.[4][6] Other minor metabolites may also be present. It is important to ensure that the analytical method can distinguish between Doxofylline and its metabolites to avoid overestimation.

4. What are the recommended sample preparation techniques for urine samples?

Commonly used techniques include:

  • Protein Precipitation (PPT): A simple and fast method, but may not be sufficient to remove all interfering matrix components.

  • Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT.

  • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and can be used to concentrate the analyte, which is advantageous given the low expected concentrations of Doxofylline in urine.

5. What are the typical LC-MS/MS parameters for Doxofylline analysis?

Based on published methods, the following parameters are a good starting point:

  • Column: A C18 reversed-phase column is commonly used.[7][8]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with an acidic modifier like formic acid or ammonium acetate is typical.[7][8]

  • Ionization: Electrospray ionization (ESI) in positive mode is generally preferred.

  • Mass Transitions: The specific mass transitions for Doxofylline and this compound need to be optimized on the specific mass spectrometer being used. For Doxofylline, a common transition is m/z 267.0 -> 181.0.[9]

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)
  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Loading: To 1 mL of urine sample, add the this compound internal standard. Vortex to mix. Load the sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis
ParameterRecommended Condition
LC System UPLC or HPLC system
Column C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode ESI Positive
MRM Transitions Doxofylline: m/z 267.0 → 181.0this compound: To be determined based on the specific labeled position.

Visualizations

Metabolic Pathway of Doxofylline

Doxofylline_Metabolism Metabolic Pathway of Doxofylline Doxofylline Doxofylline Metabolite1 7-theophylline acetaldehyde Doxofylline->Metabolite1 Oxidation Metabolite2 7-hydroxyethyltheophylline (Etofylline) Metabolite1->Metabolite2 Reduction Metabolite3 Theophylline carboxylic acid Metabolite1->Metabolite3 Oxidation

Caption: Major metabolic pathway of Doxofylline.

Experimental Workflow for this compound Quantification

Doxofylline_Workflow Experimental Workflow for this compound Quantification in Urine cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Urine Sample Add_IS Add this compound (IS) Sample->Add_IS SPE Solid-Phase Extraction (SPE) Add_IS->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon LC_MS LC-MS/MS Analysis Recon->LC_MS Integration Peak Integration LC_MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Doxofylline Calibration->Quantification

Caption: Workflow for this compound quantification in urine.

References

Technical Support Center: Refinement of Doxofylline Extraction from Tissues with Doxofylline-d6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction and quantification of Doxofylline from tissue samples using Doxofylline-d6 as an internal standard.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental workflow, from sample preparation to data analysis.

Problem/Observation Potential Cause Suggested Solution
Low Recovery of Doxofylline and/or this compound Inefficient tissue homogenization.Ensure the tissue is thoroughly homogenized. Use a bead beater or ultrasonic homogenizer for optimal cell lysis. The chosen homogenization buffer should be compatible with the subsequent extraction method.
Incomplete protein precipitation.If using protein precipitation, ensure the correct ratio of precipitating solvent (e.g., acetonitrile (B52724), methanol) to tissue homogenate is used. Vortex thoroughly and allow sufficient incubation time at a low temperature (e.g., -20°C) to maximize protein removal.
Suboptimal pH during extraction.The pH of the extraction solvent can significantly impact the recovery of Doxofylline. Experiment with adjusting the pH to optimize the extraction efficiency.
Inefficient solid-phase extraction (SPE) elution.The elution solvent in an SPE protocol may not be strong enough to desorb Doxofylline and its internal standard from the sorbent. Test different elution solvents with varying polarities and pH.
High Variability in Results (Poor Precision) Inconsistent homogenization.Standardize the homogenization procedure, including the duration, intensity, and sample-to-buffer ratio, for all samples.
Matrix effects.Tissues are complex matrices that can cause ion suppression or enhancement in the mass spectrometer. Refine the sample cleanup procedure by incorporating a liquid-liquid extraction (LLE) or SPE step after initial protein precipitation. Diluting the final extract can also mitigate matrix effects, provided the analyte concentration remains within the linear range of the assay.
Inconsistent addition of internal standard.Ensure that the this compound internal standard is added to the samples at the earliest stage of sample preparation (i.e., before homogenization) to account for variability in extraction efficiency.
High Background or Interfering Peaks in Chromatogram Insufficient sample cleanup.The presence of endogenous lipids and other matrix components can lead to interfering peaks. Incorporate a lipid removal step, such as a phospholipid removal plate or a liquid-liquid extraction with a non-polar solvent like hexane, prior to LC-MS/MS analysis.
Contamination from homogenization equipment.Thoroughly clean all homogenization equipment between samples to prevent cross-contamination.
This compound Signal is Unstable or Absent Degradation of the internal standard.Assess the stability of this compound in the tissue homogenate and under the extraction conditions. Prepare fresh working solutions of the internal standard regularly.
Isotopic exchange.While less common with D6 labeling, ensure that the analytical conditions do not promote the exchange of deuterium (B1214612) atoms.

Frequently Asked Questions (FAQs)

Q1: Why is this compound recommended as an internal standard for tissue analysis?

A stable isotope-labeled (SIL) internal standard like this compound is the gold standard for quantitative mass spectrometry. It has nearly identical physicochemical properties to Doxofylline, meaning it behaves similarly during sample homogenization, extraction, and chromatographic separation. This co-elution and co-ionization behavior effectively compensates for variations in sample preparation and matrix effects, leading to more accurate and precise quantification. The mass difference of +6 amu also minimizes the risk of isotopic crosstalk from the unlabeled analyte.

Q2: What is the best method for homogenizing lung tissue for Doxofylline extraction?

Mechanical homogenization using a bead beater or an ultrasonic homogenizer is highly effective for disrupting the fibrous nature of lung tissue. It is crucial to perform homogenization in a chilled environment (e.g., on ice) to prevent potential degradation of Doxofylline. The choice of homogenization buffer should be optimized, but a simple phosphate-buffered saline (PBS) is often a good starting point.

Q3: Which extraction method—protein precipitation, liquid-liquid extraction, or solid-phase extraction—is best for Doxofylline in tissues?

The optimal extraction method depends on the specific tissue type and the required sensitivity of the assay.

  • Protein Precipitation (PPT): This is the simplest and fastest method, often using acetonitrile or methanol (B129727). While effective at removing the bulk of proteins, it may not sufficiently remove other matrix components like phospholipids, which can lead to significant matrix effects.

  • Liquid-Liquid Extraction (LLE): LLE offers a better cleanup than PPT by partitioning the analyte into an immiscible organic solvent. This can effectively remove more polar and non-polar interferences.

  • Solid-Phase Extraction (SPE): SPE provides the most thorough cleanup and can be used to concentrate the analyte, thereby increasing the sensitivity of the assay. It is particularly useful for complex matrices like liver or adipose tissue.

A combination of methods, such as PPT followed by SPE, often yields the cleanest extracts and the most reliable results.

Q4: How can I assess and minimize matrix effects when analyzing Doxofylline in tissue extracts?

Matrix effects, which are the suppression or enhancement of the analyte signal by co-eluting endogenous components, are a common challenge in tissue bioanalysis.

  • Assessment: To evaluate matrix effects, compare the peak area of Doxofylline in a post-extraction spiked blank tissue matrix with the peak area of Doxofylline in a neat solution at the same concentration. A significant difference indicates the presence of matrix effects.

  • Minimization: Employing a more rigorous cleanup method like SPE is highly effective. Optimizing the chromatographic separation to resolve Doxofylline from interfering peaks is also crucial. Diluting the sample can also reduce matrix effects, but this may compromise the limit of quantification. The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects that cannot be eliminated through sample cleanup.

Q5: What are the expected recovery rates for Doxofylline from tissue samples?

Recovery can vary depending on the tissue type and the extraction method used. While specific data for Doxofylline in various tissues is limited, based on studies of similar compounds, one can expect the following trends:

Extraction Method Typical Recovery Range Advantages Disadvantages
Protein Precipitation (PPT) 70-90%Fast, simple, inexpensive.High potential for matrix effects.
Liquid-Liquid Extraction (LLE) 80-95%Good sample cleanup, removes many interferences.Can be labor-intensive, requires solvent optimization.
Solid-Phase Extraction (SPE) >90%Excellent cleanup, can concentrate the sample.More complex method development, higher cost.

Experimental Protocols

Recommended Starting Protocol for Doxofylline Extraction from Lung Tissue

This protocol provides a general framework. Optimization may be required for different tissue types and specific laboratory instrumentation.

1. Materials and Reagents:

  • Doxofylline reference standard

  • This compound internal standard (IS)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Phosphate-buffered saline (PBS), pH 7.4

  • Blank tissue of the same type for matrix-matched calibrators and quality control (QC) samples.

2. Sample Preparation and Homogenization:

  • Accurately weigh approximately 100 mg of frozen tissue.

  • Add 400 µL of ice-cold PBS.

  • Spike with the appropriate volume of this compound working solution.

  • Homogenize the tissue using a bead beater or ultrasonic homogenizer until no visible tissue fragments remain. Keep the sample on ice throughout the process.

  • Centrifuge the homogenate at 14,000 rpm for 10 minutes at 4°C.

3. Extraction (Protein Precipitation followed by SPE):

  • To 100 µL of the supernatant from the tissue homogenate, add 300 µL of ice-cold acetonitrile containing 0.1% formic acid.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Perform Solid-Phase Extraction (SPE) on the supernatant using a suitable C18 cartridge.

    • Conditioning: 1 mL methanol followed by 1 mL water.

    • Loading: Load the supernatant.

    • Washing: 1 mL of 5% methanol in water.

    • Elution: 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

4. UPLC-MS/MS Conditions (Starting Point):

  • Column: C18 column (e.g., Kinetex C18, 50 x 2.1 mm, 2.6 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole with electrospray ionization (ESI) in positive mode.

  • MRM Transitions (example): Doxofylline: m/z 267.1 → 181.1; this compound: m/z 273.1 → 181.1 (Note: These transitions should be optimized on your specific instrument).

Visualization of Workflows and Pathways

experimental_workflow cluster_prep Sample Preparation cluster_extract Extraction & Cleanup cluster_analysis Analysis tissue Weigh Tissue Sample add_is Spike with this compound tissue->add_is homogenize Homogenize in Buffer add_is->homogenize centrifuge1 Centrifuge Homogenate homogenize->centrifuge1 ppt Protein Precipitation (Acetonitrile) centrifuge1->ppt Supernatant centrifuge2 Centrifuge ppt->centrifuge2 spe Solid-Phase Extraction (SPE) centrifuge2->spe evaporate Evaporate to Dryness spe->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lcms UPLC-MS/MS Analysis reconstitute->lcms data Data Processing & Quantification lcms->data

Caption: Experimental workflow for Doxofylline extraction from tissue.

doxofylline_metabolism cluster_major Major Metabolic Pathway cluster_minor Minor Metabolic Pathways Doxofylline Doxofylline T_CHO 7-Theophylline Acetaldehyde Doxofylline->T_CHO Oxidation Theophylline Theophylline Doxofylline->Theophylline DM_Doxofylline N-demethyl Doxofylline Doxofylline->DM_Doxofylline T_COOH 7-Theophylline Carboxylic Acid T_CHO->T_COOH Oxidation Etofylline Etofylline T_CHO->Etofylline Reduction

Caption: Simplified metabolic pathway of Doxofylline.

Validation & Comparative

A Comparative Guide to the Analytical Quantification of Doxofylline: LC-MS/MS, HPLC, and UV-Spectrophotometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three common analytical methods for the quantification of Doxofylline (B1670904): Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using a deuterated internal standard, High-Performance Liquid Chromatography (HPLC) with UV detection, and UV-Spectrophotometry. The information presented is intended to assist researchers in selecting the most appropriate method for their specific analytical needs, from pharmacokinetic studies to routine quality control.

Method Performance Comparison

The choice of an analytical method is often a balance between sensitivity, specificity, and practicality. The following table summarizes the key performance parameters of the three methods for Doxofylline analysis.

ParameterLC-MS/MS (with Doxofylline-d4 IS)HPLC-UVUV-Spectrophotometry
Linearity Range 1.00 - 16,000 ng/mL[1][2]0.165 - 80 µg/mL[3][4]0.20 - 50 µg/mL[3][4]
Lower Limit of Quantification (LLOQ) 1.00 ng/mL[1]0.1 µg/mL[4]2.9161 µg/mL[4]
Intra-day Precision (%RSD) < 9.0%[2]< 2.0%[3]< 2.0%[5]
Inter-day Precision (%RSD) < 7.0%[2]< 2.0%[4]< 2.0%[5]
Accuracy (% Recovery) 94.2 - 100.8%[2]98.2 - 101.4%[6]99.10 - 101.11%[5]
Specificity High (Mass-based detection)Moderate (Retention time-based)Low (Absorbance-based)
Run Time ~3 minutes[1]~7 - 13 minutes[3][7]N/A

Detailed Experimental Protocols

LC-MS/MS Method with Doxofylline-d4 Internal Standard

This method offers the highest sensitivity and specificity, making it ideal for bioanalytical applications such as pharmacokinetic studies where low concentrations of the drug in complex matrices like plasma or serum need to be accurately measured.

Instrumentation:

  • Liquid Chromatograph: UPLC System (e.g., Waters ACQUITY UPLC)[8]

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) source (e.g., API-3000)[1][8]

  • Analytical Column: C18 column (e.g., Amazon C18, 50 x 2.1 mm, 5 µm)[1][8]

Reagents:

  • Acetonitrile (B52724) (HPLC grade)[1][8]

  • Formic acid[1]

  • Doxofylline reference standard[8]

  • Doxofylline-d4 (Internal Standard)[8]

  • Human serum/plasma[1][8]

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To 300 µL of human serum, add the internal standard (Doxofylline-d4).

    • Precipitate proteins by adding acetonitrile.

    • Vortex and centrifuge to separate the supernatant[1].

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of formic acid (pH 2.5) and acetonitrile (10:90, v/v)[1].

    • Flow Rate: As appropriate for the column dimensions.

    • Column Temperature: Ambient.

    • Injection Volume: Appropriate for the system.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)[8].

    • Detection Mode: Multiple Reaction Monitoring (MRM)[1][8].

    • MRM Transitions:

      • Doxofylline: m/z 267.5 → 181.1[1]

      • Doxofylline-d4: m/z 271.2 → 181.1[2]

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC-UV is a robust and widely used method for the quantification of Doxofylline in pharmaceutical dosage forms. It offers a good balance of performance and cost-effectiveness for quality control purposes.

Instrumentation:

  • HPLC System: With a UV detector.

  • Analytical Column: C18 column (e.g., Hypersil ODS C18, 250 x 4.6 mm, 5 µm)[3].

Reagents:

  • Acetonitrile (HPLC grade)[3]

  • Buffer (e.g., phosphate (B84403) buffer, pH 3.0)[3]

  • Doxofylline reference standard[3]

Procedure:

  • Sample Preparation:

    • Dissolve the Doxofylline bulk drug or tablet powder in a suitable solvent (e.g., mobile phase).

    • Filter the solution before injection.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of buffer and acetonitrile (e.g., 80:20 v/v)[3].

    • Flow Rate: 1.0 mL/min[3].

    • Detection Wavelength: 210 nm or 274 nm[3].

    • Column Temperature: Ambient.

    • Injection Volume: 20 µL[6].

UV-Spectrophotometry

This is the simplest and most cost-effective method, suitable for the rapid determination of Doxofylline in bulk drug and simple formulations. However, it is less specific and may be subject to interference from excipients.

Instrumentation:

  • UV-Visible Spectrophotometer.

Reagents:

  • 0.1 N Hydrochloric Acid[3]

  • Doxofylline reference standard[3]

Procedure:

  • Sample Preparation:

    • Accurately weigh and dissolve the Doxofylline sample in 0.1 N HCl to obtain a known concentration within the linear range.

  • Measurement:

    • Measure the absorbance of the solution at the wavelength of maximum absorption (λmax), which is approximately 274 nm for Doxofylline in 0.1 N HCl[3].

    • Calculate the concentration based on a standard calibration curve.

Experimental Workflow and Signaling Pathway Diagrams

To further clarify the experimental processes, the following diagrams illustrate the workflow for the LC-MS/MS method.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma/Serum Sample Add_IS Add Doxofylline-d6 IS Sample->Add_IS Precipitate Protein Precipitation (e.g., with Acetonitrile) Add_IS->Precipitate Vortex Vortex Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject LC_Separation Chromatographic Separation (C18 Column) Inject->LC_Separation ESI Electrospray Ionization (ESI) LC_Separation->ESI MS_Detection Tandem MS Detection (MRM Mode) ESI->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Doxofylline Calibration->Quantification

Caption: Workflow for Doxofylline quantification by LC-MS/MS.

Conclusion

The selection of an analytical method for Doxofylline quantification is highly dependent on the specific requirements of the study.

  • LC-MS/MS with a deuterated internal standard is the method of choice for bioanalytical applications requiring high sensitivity and specificity, such as pharmacokinetic and bioequivalence studies.

  • HPLC-UV provides a reliable and robust alternative for routine quality control of pharmaceutical formulations, offering a good balance between performance and cost.

  • UV-Spectrophotometry is a simple and economical option for the rapid analysis of bulk drug and simple dosage forms where high specificity is not a critical requirement.

By understanding the comparative performance and methodologies of these techniques, researchers can make an informed decision to ensure the accuracy and reliability of their Doxofylline quantification results.

References

Doxofylline-d6 in Bioanalysis: A Comparative Guide to Linearity, Precision, and Accuracy

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioanalytical method development, the selection of a suitable internal standard is critical to ensuring the reliability and accuracy of quantitative data. This guide offers a comparative analysis of Doxofylline-d6 as an internal standard for the quantification of Doxofylline (B1670904), a xanthine (B1682287) derivative used in the treatment of respiratory diseases.[1][2] The performance of this compound is evaluated against alternative internal standards, supported by experimental data, to assist researchers, scientists, and drug development professionals in establishing robust bioanalytical methods.

Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the gold standard in LC-MS bioanalysis.[3][4] Their structural similarity to the analyte ensures they mimic the analyte's behavior during sample preparation, chromatography, and ionization, thereby effectively compensating for matrix effects and other sources of variability.[3][4]

Performance Data: Linearity, Precision, and Accuracy

The following table summarizes the performance characteristics of bioanalytical methods for Doxofylline using different internal standards. The data for Doxofylline-d4, a closely related deuterated analog, is presented as a strong surrogate for the performance of this compound.

Internal StandardLinearity Range (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (% Bias)Inter-day Accuracy (% Bias)Correlation Coefficient (r²)
Doxofylline-d4 (surrogate for this compound)20.0 - 16,000[5][6]1.3 - 9.0[5][6]2.2 - 7.0[5][6]-8.0 to 2.5[5][6]-5.8 to 0.8[5][6]> 0.99[4]
Imipramine (B1671792) 1.00 - 5000< 15< 15Within ±15%Within ±15%> 0.999[7]
Metronidazole 0.025 - 25 (µg/mL)< 15< 15Within ±15%Within ±15%Not explicitly stated
Caffeine (B1668208) 1 - 5000< 4.28< 4.28Not explicitly statedNot explicitly stated"good linearity"[8]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are the experimental protocols for Doxofylline analysis using this compound (or its analogue d4) as an internal standard, as well as a general protocol for methods employing alternative standards.

Method Using this compound/d4 Internal Standard

This method utilizes a stable isotope-labeled internal standard with UPLC-MS/MS for high sensitivity and specificity.

1. Sample Preparation:

  • Pipette 50 µL of plasma sample (calibration standard, quality control, or study sample) into a microcentrifuge tube.[1]

  • Add 200 µL of the internal standard working solution (this compound/d4 in acetonitrile).[1]

  • Vortex the mixture for 1 minute to precipitate proteins.[1]

  • Centrifuge at 13,000 rpm for 10 minutes.[1]

  • Transfer the supernatant to a clean tube or a 96-well plate.[1]

  • Inject a portion of the supernatant into the LC-MS/MS system.[1]

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., Kinetex EVO C18, 50 x 2.1 mm, 5 µm).[1][5]

  • Mobile Phase A: 0.3% Formic acid in water.[4][5]

  • Mobile Phase B: 90% Acetonitrile (B52724) with 0.3% formic acid.[4][5]

  • Flow Rate: Optimized for separation (e.g., 0.8 to 1.0 mL/min).[9]

  • Gradient: Optimized for separation, starting with a low percentage of B, ramping up, and re-equilibrating.[1]

3. Mass Spectrometric Conditions:

  • Ionization: Electrospray Ionization (ESI), Positive mode.[1]

  • Scan Type: Multiple Reaction Monitoring (MRM).[1]

  • MRM Transitions:

    • Doxofylline: m/z 267.0 → 181.0.[1][5]

    • Doxofylline-d4: m/z 271.2 → 181.1.[5]

    • This compound (Predicted): m/z 273.0 → 181.0.[1]

Method Using Alternative Internal Standards (e.g., Imipramine)

This method involves protein precipitation followed by LC-MS/MS analysis.

1. Sample Preparation:

  • Direct precipitation of Doxofylline and the internal standard (e.g., imipramine) from human serum using acetonitrile.[8]

2. Chromatographic Conditions:

  • Column: Amazon C18 column.[8]

  • Mobile Phase: Formic acid (pH 2.5): acetonitrile (10:90, v/v).[8]

  • Detection: UV detection at 275 nm has also been reported for HPLC methods.[7]

Comparative Analysis Workflow

The following diagram illustrates the typical workflow for comparing the performance of this compound with alternative internal standards.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation cluster_comparison Performance Comparison Prep Spike Blank Matrix with Analyte & IS LCMS Injection and Data Acquisition Prep->LCMS Doxo_d6 This compound Doxo_d6->Prep Alt_IS Alternative IS (e.g., Imipramine) Alt_IS->Prep Linearity Linearity LCMS->Linearity Precision Precision LCMS->Precision Accuracy Accuracy LCMS->Accuracy Comparison Data Comparison and Selection Linearity->Comparison Precision->Comparison Accuracy->Comparison

Caption: Workflow for comparing internal standards.

Signaling Pathway and Experimental Workflow

The primary mechanism of action for Doxofylline involves the inhibition of phosphodiesterase (PDE) enzymes. The following diagram illustrates this pathway and the general experimental workflow for its analysis.

cluster_pathway Doxofylline Mechanism of Action cluster_workflow Bioanalytical Workflow Doxo Doxofylline PDE PDE Inhibition Doxo->PDE inhibits cAMP Increased cAMP PDE->cAMP leads to Relaxation Bronchial Smooth Muscle Relaxation cAMP->Relaxation Sample Biological Sample (e.g., Plasma) Extraction Protein Precipitation with IS Sample->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Quantification Analysis->Quantification

Caption: Doxofylline's mechanism and analytical workflow.

Conclusion

The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended for the bioanalysis of Doxofylline. The available data for the closely related Doxofylline-d4 demonstrates superior performance in terms of linearity and precision compared to other non-isotopic internal standards.[3] The near-identical chemical and physical properties of this compound to the analyte ensure that it effectively compensates for variability throughout the analytical process, leading to more accurate and reliable pharmacokinetic and toxicokinetic data. While other internal standards like imipramine and caffeine have been used successfully, they require more extensive validation to ensure they adequately track the analyte's behavior, particularly in complex biological matrices.[3] Therefore, for developing a robust and reliable bioanalytical method for Doxofylline, this compound represents the optimal choice for an internal standard.[3]

References

Doxofylline-d6 vs. Doxofylline-d4: A Comparative Guide for Use as an Internal Standard in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable internal standard is a critical decision in the development of robust and reliable bioanalytical methods. For the quantitative analysis of Doxofylline (B1670904), a xanthine (B1682287) derivative used in the treatment of respiratory diseases, stable isotope-labeled (SIL) internal standards are the preferred choice to ensure accuracy and precision. This guide provides an objective comparison of Doxofylline-d6 and Doxofylline-d4, offering available experimental data and detailed protocols to assist researchers in making an informed selection.

Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry-based bioanalysis.[1] Their near-identical physicochemical properties to the analyte ensure they exhibit similar behavior during sample preparation, chromatography, and ionization.[1] This co-elution and co-ionization effectively compensates for variability, leading to more dependable data.[1]

Comparison of this compound and Doxofylline-d4

The fundamental difference between this compound and Doxofylline-d4 lies in the number of deuterium (B1214612) atoms incorporated into the molecule. While direct comparative studies are not widely available in published literature, performance characteristics can be inferred based on established principles of bioanalysis. A higher degree of deuteration, as seen in this compound, is generally favored to minimize the risk of isotopic crosstalk.[1] Isotopic crosstalk occurs when the natural abundance of isotopes in the unlabeled analyte contributes to the signal of the internal standard. A mass shift of at least 3 atomic mass units (amu) is recommended to mitigate this interference.[1]

FeatureDoxofylline-d4This compound
Molecular Weight ~270.28 g/mol [2][3]~272.30 g/mol [1]
Mass Shift from Analyte +4 amu[1]+6 amu[1]
Potential for Isotopic Crosstalk Higher potential compared to d6Minimized potential
Published Use Utilized as an internal standard in a UPLC-MS/MS method for Doxofylline in human plasma.[4][5]Used as an internal standard for the quantitative analysis of Doxofylline in human plasma by LC-MS/MS.[6][7]

Experimental Data and Protocols

The following sections provide details from studies that have utilized either Doxofylline-d4 or have outlined protocols applicable to deuterated Doxofylline internal standards like this compound.

Method Validation Summary using Doxofylline-d4

A study by Yu et al. (2025) developed and validated a UPLC-MS/MS method for the determination of Doxofylline in human plasma using Doxofylline-d4 as the internal standard.[4]

ParameterResult
Linearity Range 20.0 to 16,000 ng/mL[4]
Intra-batch Accuracy -8.0% to 2.5% deviation[4]
Intra-batch Precision 1.3% to 9.0%[4]
Inter-batch Accuracy -5.8% to 0.8% deviation[4]
Inter-batch Precision 2.2% to 7.0%[4]
Matrix Effects Negligible[5]
Stability in Plasma Stable for 24 hours at room temperature[5]
Experimental Protocols

The following are representative protocols for sample preparation and analysis using a deuterated internal standard for Doxofylline quantification.

1. Sample Preparation: Protein Precipitation

This is a common and straightforward method for extracting Doxofylline from plasma samples.

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (Doxofylline-d4 or this compound in methanol).[1]

  • Add 400 µL of methanol (B129727) or acetonitrile (B52724) to precipitate proteins.[1][8]

  • Vortex the mixture for 1 minute.[1][8]

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.[1]

  • Transfer the supernatant to a clean tube.

  • For increased sensitivity, the supernatant can be evaporated to dryness under a stream of nitrogen at 40°C and reconstituted in 100 µL of the mobile phase.[1]

  • Inject a portion of the prepared sample into the UPLC-MS/MS system.[1]

2. UPLC-MS/MS Conditions

The following conditions are based on established methods for Doxofylline analysis.[1][4][6]

ParameterCondition
Column C18 reverse-phase column (e.g., Kinetex-C18, 50 x 2.1 mm, 5 µm)[1][4]
Mobile Phase A 0.1% or 0.3% Formic Acid in Water[1][4][6]
Mobile Phase B Acetonitrile with 0.1% Formic Acid or 90% Acetonitrile with 0.3% Formic Acid[1][4][6]
Flow Rate 0.4 - 0.5 mL/min
Gradient Optimized for separation, typically starting with a low percentage of B, ramping up, and re-equilibrating.[6]
Total Run Time 2.6 - 3.0 minutes[4][9]
Ionization Mode Electrospray Ionization (ESI), Positive[6]
Scan Type Multiple Reaction Monitoring (MRM)[6]
MRM Transitions Doxofylline: m/z 267.0 → 181.0[4][6]Doxofylline-d4: m/z 271.2 → 181.1[4]this compound: m/z 273.0 → 181.0 (Predicted)[6]
Ion Source Temperature 500 °C[6]
Ion Spray Voltage 5500 V[6]

Logical Workflow for Internal Standard Selection

The decision-making process for selecting an appropriate internal standard in a bioanalytical workflow involves several key considerations. The following diagram illustrates this logical relationship.

Internal Standard Selection Workflow for Internal Standard Selection in Bioanalysis Analyte Analyte Identification (Doxofylline) Method Analytical Method (LC-MS/MS) Analyte->Method IS_Type Internal Standard Type Method->IS_Type SIL Stable Isotope-Labeled (SIL) IS_Type->SIL Preferred Analog Structural Analog IS_Type->Analog Alternative Deuteration Degree of Deuteration SIL->Deuteration D4 Doxofylline-d4 Deuteration->D4 D6 This compound Deuteration->D6 Mass_Shift Mass Shift > 3 amu? D4->Mass_Shift D6->Mass_Shift Mass_Shift->D4 No (d4, potential issue) Crosstalk Minimized Isotopic Crosstalk Mass_Shift->Crosstalk Yes (d6) Validation Method Validation Crosstalk->Validation Performance Performance Evaluation (Accuracy, Precision, Linearity) Validation->Performance

Caption: Logical workflow for selecting an internal standard.

Signaling Pathway of Doxofylline

Doxofylline exerts its therapeutic effect primarily through the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE4. This inhibition leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), resulting in bronchodilation.

Doxofylline_Pathway Simplified Signaling Pathway of Doxofylline cluster_degradation cAMP Degradation Doxofylline Doxofylline PDE4 Phosphodiesterase 4 (PDE4) Doxofylline->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades AMP 5'-AMP PDE4->AMP cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates Bronchodilation Bronchodilation PKA->Bronchodilation

Caption: Doxofylline's inhibitory effect on PDE4.

References

cross-validation of Doxofylline assays with different internal standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Doxofylline-d4, Doxofylline-d6, and Imipramine (B1671792) as Internal Standards in Quantitative Bioanalytical Assays.

The accurate quantification of doxofylline (B1670904), a xanthine (B1682287) derivative used in the treatment of respiratory diseases, is crucial for pharmacokinetic and toxicokinetic studies. The choice of an appropriate internal standard (IS) is a critical factor in the development of robust and reliable bioanalytical methods. This guide provides a comprehensive comparison of three commonly employed internal standards for doxofylline assays: the stable isotope-labeled standards Doxofylline-d4 and this compound, and the structurally analogous compound Imipramine.

Executive Summary

The selection of an internal standard is pivotal for correcting variability during sample preparation and analysis. Stable isotope-labeled (SIL) internal standards, such as Doxofylline-d4 and this compound, are considered the gold standard in mass spectrometry-based bioanalysis. Their physicochemical properties are nearly identical to the analyte, ensuring they co-elute and experience similar ionization effects, thus providing the most accurate correction for experimental variability. Imipramine, while structurally different, has also been successfully used and offers a more cost-effective alternative, though it requires more rigorous validation to ensure it adequately mimics the behavior of doxofylline.

Performance Data Comparison

The following tables summarize the key performance parameters of bioanalytical methods for doxofylline using Doxofylline-d4, this compound, and Imipramine as internal standards, based on available literature.

Table 1: Bioanalytical Method Parameters

ParameterDoxofylline Assay with Doxofylline-d4 ISDoxofylline Assay with this compound IS (Predicted/Inferred)Doxofylline Assay with Imipramine IS
Linearity Range 20.0 - 16,000 ng/mL[1]Expected to be similar to Doxofylline-d41.00 - 5,000 ng/mL[2]
Correlation Coefficient (r²) > 0.99[3]≥ 0.99≥ 0.999[2]
Lower Limit of Quantification (LLOQ) 20.0 ng/mL[1]Expected to be similar to Doxofylline-d41.00 ng/mL[2]

Table 2: Precision and Accuracy Data

ParameterDoxofylline Assay with Doxofylline-d4 ISDoxofylline Assay with this compound IS (General Expectation)Doxofylline Assay with Imipramine IS
Intra-batch Precision (%RSD) 1.3% to 9.0%[1]< 15%Within assay variability limits as per FDA guidelines[2]
Inter-batch Precision (%RSD) 2.2% to 7.0%[1]< 15%Within assay variability limits as per FDA guidelines[2]
Intra-batch Accuracy (%RE) -8.0% to 2.5%[1]± 15%Within assay variability limits as per FDA guidelines[2]
Inter-batch Accuracy (%RE) -5.8% to 0.8%[1]± 15%Within assay variability limits as per FDA guidelines[2]
Recovery 93.7% - 99.6% (Analyte) 98.0% (IS)[3]Expected to be high and consistentNot explicitly stated

Experimental Workflows and Methodologies

The general workflow for the bioanalysis of doxofylline using any of the three internal standards involves sample preparation, chromatographic separation, and mass spectrometric detection.

Doxofylline Bioanalysis Workflow General Bioanalytical Workflow for Doxofylline cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Add_IS Add Internal Standard (Doxofylline-d4, -d6, or Imipramine) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile (B52724)/Methanol) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution UPLC_Injection UPLC Injection Reconstitution->UPLC_Injection Chromatographic_Separation Chromatographic Separation (C18 Column) UPLC_Injection->Chromatographic_Separation MS_Detection Mass Spectrometric Detection (ESI+, MRM) Chromatographic_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

A generalized workflow for the bioanalysis of doxofylline.
Detailed Experimental Protocols

1. Doxofylline Assay with Doxofylline-d4 Internal Standard

  • Sample Preparation: To 100 µL of human plasma, 20 µL of Doxofylline-d4 internal standard working solution (100 ng/mL) is added. Protein precipitation is achieved by adding 400 µL of methanol.[3] The mixture is vortexed and centrifuged.[3] The supernatant is then transferred, evaporated to dryness, and reconstituted in the mobile phase before injection into the UPLC-MS/MS system.[3]

  • Chromatographic Conditions:

    • Column: Kinetex-C18 (50 x 2.1 mm, 5 µm) or equivalent.[1]

    • Mobile Phase A: 0.3% formic acid in water.[1]

    • Mobile Phase B: 90% acetonitrile with 0.3% formic acid.[1]

    • Flow Rate: 0.3 mL/min.

    • Gradient Elution: A gradient elution is typically used.[1]

  • Mass Spectrometric Conditions:

    • Ionization: Electrospray Ionization (ESI), Positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Doxofylline: m/z 267.0 → 181.0[1]

      • Doxofylline-d4: m/z 271.2 → 181.1[1]

2. Doxofylline Assay with this compound Internal Standard

  • Sample Preparation: A similar protein precipitation method as described for Doxofylline-d4 is employed.

  • Chromatographic Conditions: The chromatographic conditions are expected to be nearly identical to those used for the Doxofylline-d4 method due to the similar chemical properties.

  • Mass Spectrometric Conditions:

    • Ionization: ESI, Positive mode.

    • Detection: MRM.

    • MRM Transitions:

      • Doxofylline: m/z 267.0 → 181.0

      • This compound (Predicted): m/z 273.0 → 181.0

3. Doxofylline Assay with Imipramine Internal Standard

  • Sample Preparation: Direct precipitation of doxofylline and imipramine from human serum is performed using acetonitrile.[2]

  • Chromatographic Conditions:

    • Column: Amazon C18.[2]

    • Mobile Phase: Formic acid (pH 2.5): acetonitrile (10:90, v/v).[2]

    • Run Time: The total chromatographic run time is approximately 3.0 minutes.[2]

  • Mass Spectrometric Conditions:

    • Ionization: ESI.

    • Detection: MRM.

    • MRM Transitions:

      • Doxofylline: m/z 267.5 → 181.1[2]

      • Imipramine: m/z 281.1 → 86.2[2]

Logical Framework for Internal Standard Selection

The choice of an internal standard should be guided by a logical assessment of several factors. The following diagram illustrates the decision-making process.

Internal Standard Selection Logic Decision Framework for Internal Standard Selection Start Start: Need for Doxofylline Bioanalysis Assess_Requirements Assess Assay Requirements (e.g., regulatory submission, research) Start->Assess_Requirements High_Accuracy_Needed High Accuracy and Precision Critical? Assess_Requirements->High_Accuracy_Needed Use_SIL_IS Use Stable Isotope-Labeled (SIL) IS (Doxofylline-d4 or this compound) High_Accuracy_Needed->Use_SIL_IS Yes Consider_Analog_IS Consider Structural Analog IS (Imipramine) High_Accuracy_Needed->Consider_Analog_IS No/Cost-Constrained Final_Method Final Validated Bioanalytical Method Use_SIL_IS->Final_Method Validate_Thoroughly Perform Thorough Method Validation to Ensure Parallel Behavior with Analyte Consider_Analog_IS->Validate_Thoroughly Validate_Thoroughly->Final_Method

A decision tree for selecting an appropriate internal standard.

Conclusion

For the highest level of accuracy and precision in doxofylline bioanalysis, the use of a stable isotope-labeled internal standard, such as Doxofylline-d4 or this compound, is strongly recommended. The available data for Doxofylline-d4 demonstrates excellent performance in terms of linearity, precision, and accuracy. While specific quantitative data for this compound is not as readily available, its performance is expected to be comparable, if not superior, due to the higher degree of deuteration which can minimize potential isotopic crosstalk.

Imipramine serves as a viable and more economical alternative. However, due to its different chemical structure, it is imperative to conduct a thorough validation to ensure that it reliably tracks the analytical behavior of doxofylline across the entire concentration range and in the presence of various biological matrix effects. Ultimately, the choice of internal standard will depend on the specific requirements of the study, including regulatory expectations, desired level of accuracy, and budgetary considerations.

References

The Impact of Deuteration Level on Analytical Performance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the use of stable isotope-labeled internal standards (SIL-IS) is the gold standard for accurate and precise quantification in mass spectrometry-based bioanalysis. Among these, deuterated standards are the most common choice. However, the degree of deuteration—the number of deuterium (B1214612) atoms incorporated into the molecule—can significantly influence analytical performance. This guide provides an objective comparison of how different levels of deuteration can affect key analytical parameters, supported by experimental data and detailed methodologies.

Key Performance Differences: A Head-to-Head Comparison

The selection of an appropriate deuteration level for an internal standard is a critical method development decision.[1] While the primary goal is to create a mass shift for differentiation from the analyte, the number and position of deuterium atoms can introduce subtle physicochemical changes.[2] These changes can manifest as the "chromatographic isotope effect," where the deuterated compound may have a slightly different retention time than its non-deuterated counterpart.[3][4] This effect can be more pronounced with a higher number of deuterium atoms.[5]

A critical consequence of this chromatographic shift is the potential for differential matrix effects.[6][7] If the analyte and its deuterated internal standard do not co-elute perfectly, they may experience different levels of ion suppression or enhancement from the sample matrix, leading to inaccurate and imprecise results.[2][7]

Data Presentation

The following tables summarize the impact of deuteration levels on key analytical performance parameters. Table 1 provides a general comparison, while Table 2 presents data from a specific case study comparing testosterone (B1683101) internal standards with different deuteration levels.[8]

Table 1: General Impact of Deuteration Level on Analytical Performance

ParameterLow Deuteration (e.g., D2, D3)High Deuteration (e.g., D5+)Key Findings & References
Chromatographic Co-elution with Analyte Generally good, minimal retention time shift.Increased likelihood of retention time shift (chromatographic isotope effect).The magnitude of the retention time shift is influenced by the number and location of deuterium atoms.[5][9][10]
Matrix Effect Compensation Effective, as co-elution is typically maintained.Can be compromised if chromatographic shift leads to differential matrix effects.If the analyte and internal standard experience different matrix effects, the accuracy of the assay can be reduced.[2][8]
Accuracy & Precision Generally high, assuming no isotopic instability.Potentially lower accuracy if differential matrix effects are not addressed.The choice of internal standard can have a significant effect on the results obtained.[8]
Risk of Isotopic Instability (H/D Exchange) Dependent on the position of the deuterium labels, not the number.Dependent on the position of the deuterium labels, not the number.Deuterium atoms should be placed on stable, non-exchangeable positions.[11]
Mass Shift from Analyte Sufficient for most applications.Provides a larger mass difference, which can be beneficial in some cases.A mass difference of at least 3 Da is typically recommended to prevent isotopic overlap.[7][12]

Table 2: Case Study - Comparison of D2 and D5-Testosterone Internal Standards [8]

Internal StandardRelative Quantitative Result
D2-TestosteroneTarget Value
D5-TestosteroneLower than D2-Testosterone

This data illustrates that a higher level of deuteration (D5) in the testosterone internal standard resulted in lower quantitative results compared to the D2 version under the same chromatographic conditions, highlighting the potential for analytical bias.[8]

Mandatory Visualization

experimental_workflow Experimental Workflow for Assessing Deuteration Impact cluster_prep Sample Preparation cluster_cal_qc Calibration and QC Sample Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Evaluation prep_analyte Prepare Analyte Stock Solution spike_cal Spike Blank Matrix with Analyte for Calibration Curve prep_analyte->spike_cal spike_qc Spike Blank Matrix with Analyte for QC Samples prep_analyte->spike_qc prep_is_d3 Prepare D3-IS Stock Solution add_is_d3 Add D3-IS to one set of Calibrators and QCs prep_is_d3->add_is_d3 prep_is_d6 Prepare D6-IS Stock Solution add_is_d6 Add D6-IS to a second set of Calibrators and QCs prep_is_d6->add_is_d6 spike_cal->add_is_d3 spike_cal->add_is_d6 spike_qc->add_is_d3 spike_qc->add_is_d6 extract Perform Sample Extraction (e.g., SPE, LLE) add_is_d3->extract add_is_d6->extract analyze_d3 Analyze D3-IS samples extract->analyze_d3 analyze_d6 Analyze D6-IS samples extract->analyze_d6 eval_chrom Assess Chromatographic Co-elution analyze_d3->eval_chrom eval_matrix Evaluate Matrix Effects analyze_d3->eval_matrix eval_acc_prec Determine Accuracy and Precision analyze_d3->eval_acc_prec analyze_d6->eval_chrom analyze_d6->eval_matrix analyze_d6->eval_acc_prec compare Compare Performance eval_chrom->compare eval_matrix->compare eval_acc_prec->compare

Caption: Workflow for comparing analytical performance of different deuteration levels.

Experimental Protocols

To objectively assess the impact of deuteration level on analytical performance, a series of validation experiments should be conducted.[13][14] The following are detailed methodologies for key experiments.

Evaluation of Chromatographic Isotope Effect

Objective: To determine the difference in retention time (ΔRT) between the analyte and its deuterated internal standards with varying levels of deuteration.

Methodology:

  • Prepare a solution containing the analyte and the different deuterated internal standards (e.g., D3, D6, D9) in the initial mobile phase.

  • Inject the solution onto the LC-MS/MS system.

  • Overlay the chromatograms for the analyte and each deuterated internal standard.

  • Measure the retention time at the peak apex for each compound.

  • Calculate the ΔRT between the analyte and each deuterated internal standard.

  • If a significant ΔRT is observed, chromatographic conditions (e.g., mobile phase composition, gradient, temperature) may be adjusted to minimize the shift.[10]

Assessment of Matrix Effects

Objective: To evaluate the ability of each deuterated internal standard to compensate for matrix effects.

Methodology:

  • Obtain blank biological matrix (e.g., plasma, urine) from at least six different sources.

  • Prepare three sets of samples for each deuterated internal standard:

    • Set A (Neat Solution): Analyte and internal standard spiked into a clean solvent.

    • Set B (Post-extraction Spike): Blank matrix is extracted first, and then the analyte and internal standard are spiked into the extracted matrix.

    • Set C (Pre-extraction Spike): Analyte and internal standard are spiked into the blank matrix before extraction.

  • Analyze all samples by LC-MS/MS.

  • Calculate the Matrix Factor (MF) for the analyte and each internal standard: MF = Peak Area in Set B / Peak Area in Set A .

  • Calculate the IS-Normalized MF: IS-Normalized MF = MF of Analyte / MF of Internal Standard .

  • The coefficient of variation (%CV) of the IS-Normalized MF across the different matrix sources should be ≤15%. A higher %CV suggests that the internal standard is not adequately compensating for matrix variability.

Accuracy and Precision Assessment

Objective: To determine the accuracy and precision of the method using each of the different deuterated internal standards.

Methodology:

  • Prepare two sets of calibration standards and quality control (QC) samples at low, medium, and high concentrations by spiking the analyte into a blank biological matrix.

  • To one set of calibrators and QCs, add the lower-deuterated internal standard (e.g., D3).

  • To the second set, add the higher-deuterated internal standard (e.g., D6).

  • Process and analyze both sets of samples.

  • Construct a calibration curve for each set by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.

  • Quantify the QC samples against their respective calibration curves.

  • Calculate the accuracy (% bias from the nominal concentration) and precision (%CV) for each set of QCs.

  • Compare the accuracy and precision results between the different deuterated internal standards. According to ICH M10 guidelines, the mean accuracy should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification), and the precision should not exceed 15% CV (20% at LLOQ).[15]

Caption: Decision tree for selecting an appropriate deuterated internal standard.

References

A Comparative Guide to Bioanalytical Method Validation for Doxofylline using Doxofylline-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Doxofylline (B1670904) in biological matrices, with a specific focus on the use of Doxofylline-d6 as an internal standard. The selection of a suitable internal standard is a critical aspect of bioanalytical method development, ensuring the accuracy, precision, and reliability of pharmacokinetic and toxicokinetic data. Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the gold standard in LC-MS bioanalysis due to their ability to mimic the analyte throughout the analytical process, thereby compensating for matrix effects and variability during sample preparation.[1]

This document outlines the key validation parameters as stipulated by major regulatory bodies and presents a compilation of performance data from published studies. Detailed experimental protocols and visual workflows are provided to assist researchers in the development and validation of robust bioanalytical methods for Doxofylline.

Regulatory Framework for Bioanalytical Method Validation

The validation of bioanalytical methods is a mandatory requirement by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to ensure the reliability of data submitted in support of drug applications. These guidelines have been largely harmonized under the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) M10 guideline on bioanalytical method validation. The objective of validating a bioanalytical assay is to demonstrate that it is suitable for its intended purpose.

A full validation is required when a new bioanalytical method is established. The key parameters that must be evaluated include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy: The closeness of the determined value to the nominal or known true value.

  • Precision: The degree of scatter between a series of measurements of the same sample.

  • Calibration Curve and Linearity: The relationship between the instrument response and the known concentration of the analyte.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

  • Matrix Effect: The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.

  • Stability: The chemical stability of the analyte in a given matrix under specific conditions for specific time intervals.

Comparison of Bioanalytical Methods for Doxofylline

The following tables summarize the performance characteristics of various validated LC-MS/MS methods for the quantification of Doxofylline in human plasma. While specific data for this compound is limited in publicly available literature, data for the structurally similar Doxofylline-d4 is presented as a close surrogate. The use of a deuterated internal standard like this compound is expected to yield similar or superior performance.

Table 1: LC-MS/MS Method Parameters

ParameterMethod 1 (Doxofylline-d4 IS)[2][3][4]Method 2 (Imipramine IS)[5]Method 3 (Caffeine IS)[6]
Analytical Technique UPLC-MS/MSLC-MS/MSLC-MS/MS
Internal Standard Doxofylline-d4ImipramineCaffeine
Matrix Human PlasmaHuman SerumRat Dried Blood Spots & Urine
Extraction Method Protein PrecipitationProtein Precipitation---
Chromatographic Column Kinetex-C18 (50 x 2.1 mm, 5 µm)Amazon C18Reverse Phase C18 (250 x 4.6 mm, 5 µm)
Mobile Phase 0.3% Formic Acid in Water and 90% Acetonitrile with 0.3% Formic AcidFormic acid (pH 2.5): Acetonitrile (10:90, v/v)20 mM Ammonium Acetate (pH 3.5) and Acetonitrile (75:25 v/v)
Ionization Mode ESI PositiveESI PositiveESI Positive
MRM Transition (Doxofylline) m/z 267.0 → 181.0m/z 267.5 → 181.1m/z 267 → 195
MRM Transition (IS) m/z 271.2 → 181.1 (Doxofylline-d4)m/z 281.1 → 86.2m/z 195 (Caffeine)

Table 2: Bioanalytical Method Validation Parameters

ParameterMethod 1 (Doxofylline-d4 IS)[3][4]Method 2 (Imipramine IS)[5]Method 3 (Caffeine IS)[6]
Linearity Range (ng/mL) 20.0 - 16,0001.00 - 5,0001 - 5,000
Correlation Coefficient (r²) > 0.99≥ 0.999Not specified
LLOQ (ng/mL) 20.01.000.84 (DBS), 1.00 (Urine)
Intra-day Precision (%CV) 1.3 - 9.0Within assay variability limits< 4.28
Inter-day Precision (%CV) 2.2 - 7.0Within assay variability limits< 4.28
Intra-day Accuracy (%) -8.0 to 2.5Within assay variability limitsNot specified
Inter-day Accuracy (%) -5.8 to 0.8Within assay variability limitsNot specified
Recovery (%) Not specifiedNot specified93.46 (DBS), 89.86 (Urine)

Experimental Protocols

Preparation of Stock and Working Solutions[2][7]
  • Doxofylline Stock Solution (1 mg/mL): Accurately weigh 10 mg of Doxofylline reference standard and dissolve it in 10 mL of methanol (B129727).

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Doxofylline stock solution with a 50:50 (v/v) mixture of methanol and water to achieve the desired concentrations for the calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)[2]
  • Pipette 100 µL of human plasma (calibration standard, QC sample, or study sample) into a microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution (100 ng/mL).

  • Add 400 µL of methanol to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject an aliquot (e.g., 3 µL) of the reconstituted sample into the UPLC-MS/MS system.

UPLC-MS/MS Conditions[2][8]
  • UPLC System: Waters ACQUITY UPLC or equivalent.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical Column: Kinetex-C18 (50 x 2.1 mm, 5 µm) or equivalent.

  • Mobile Phase A: 0.3% Formic Acid in Water.

  • Mobile Phase B: 90% Acetonitrile with 0.3% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 3 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Visualizing the Workflow

The following diagrams illustrate the key workflows in bioanalytical method validation for Doxofylline.

G cluster_prep Sample Preparation Workflow plasma Plasma Sample (100 µL) add_is Add this compound IS (20 µL) plasma->add_is add_precip Add Methanol (400 µL) add_is->add_precip vortex Vortex (1 min) add_precip->vortex centrifuge Centrifuge (13,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Protein Precipitation Sample Preparation Workflow.

G cluster_validation Bioanalytical Method Validation Pathway start Method Development selectivity Selectivity & Specificity start->selectivity linearity Linearity & Range start->linearity accuracy Accuracy start->accuracy precision Precision start->precision lloq LLOQ start->lloq stability Stability start->stability matrix_effect Matrix Effect start->matrix_effect validated Validated Method selectivity->validated linearity->validated accuracy->validated precision->validated lloq->validated stability->validated matrix_effect->validated

Caption: Key Parameters in Bioanalytical Method Validation.

References

Safety Operating Guide

Safe Disposal of Doxofylline-d6: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Doxofylline-d6, a deuterated analog of Doxofylline, is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. As a methylxanthine derivative used in research, it is imperative that researchers, scientists, and drug development professionals adhere to strict disposal protocols to mitigate risks of exposure and environmental contamination. Doxofylline is classified as harmful if swallowed and can cause skin and serious eye irritation; this compound should be handled with the same level of caution.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, ensure that all relevant personnel are familiar with the hazards associated with this compound. A "possible irritant," this compound requires careful handling in a well-ventilated area, preferably within a fume hood. Adherence to a strict operational workflow is essential to minimize the risk of contamination and exposure.

Personal Protective Equipment (PPE):

A comprehensive PPE strategy is the primary defense against chemical exposure. The following equipment should be worn at all times when handling this compound for disposal.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US).Protects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Compatible, chemical-resistant gloves (e.g., nitrile rubber).Prevents skin contact, which can lead to irritation.
Body Protection A laboratory coat or other protective clothing to prevent skin exposure.Minimizes the risk of bodily contact with the chemical.
Respiratory A full-face respirator or self-contained breathing apparatus should be used if exposure limits are exceeded.Protects against inhalation, especially in case of dust formation or spills.

Regulatory Framework for Pharmaceutical Waste

The disposal of pharmaceutical compounds like this compound is governed by multiple regulatory bodies. In the United States, the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary agencies overseeing pharmaceutical waste. It is crucial to be aware of both federal and any more stringent state regulations.

Regulatory BodyKey Regulations and Responsibilities
Environmental Protection Agency (EPA) Sets guidelines for hazardous waste management under the Resource Conservation and Recovery Act (RCRA). Subpart P of the RCRA provides healthcare-specific rules for managing hazardous waste pharmaceuticals.
Drug Enforcement Administration (DEA) Regulates the disposal of controlled substances to prevent diversion.
State Environmental Agencies May have more stringent regulations for pharmaceutical waste disposal than federal laws. It is essential to consult local guidelines.
Occupational Safety and Health Admin. (OSHA) Mandates safe handling practices and protective equipment to ensure worker safety.

Step-by-Step Disposal Procedure for this compound

This compound should be treated as a hazardous chemical waste and must not be disposed of in standard laboratory trash or down the drain. Improper disposal can lead to environmental contamination and significant regulatory penalties.

1. Waste Segregation and Collection:

  • Collect waste this compound and any materials contaminated with it (e.g., weighing boats, pipette tips, gloves) separately from other waste streams.

  • Do not mix with incompatible waste types. It is best practice to store different chemical wastes separately, such as acids, bases, and solvents.

2. Containerization:

  • Use a designated, leak-proof, and compatible container for waste collection. The original product container is often a suitable option if it is in good condition and can be securely sealed.

  • Ensure the container has a tight-fitting cap and is kept closed except when actively adding waste.

  • Do not overfill the container; a maximum of 90% capacity is recommended to prevent spills from temperature-induced expansion.

3. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste."

  • The label must include the full chemical name: "this compound (dimethyl-d6)."

  • If mixed with a solvent, list all constituents and their approximate concentrations.

  • Ensure the original product label is defaced if reusing the container for waste.

4. Storage:

  • Store the sealed

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.